RSVA405
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPCBPAOAFXSJ-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of RSVA405: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSVA405 is a potent, orally active small molecule that has demonstrated significant therapeutic potential in preclinical models of various diseases, including neurodegenerative disorders, metabolic conditions, and inflammatory diseases. Its mechanism of action is centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, supported by quantitative data and detailed experimental protocols. The intricate signaling cascades, including the CaMKKβ/AMPK/mTOR pathway, and the anti-inflammatory and anti-adipogenic effects of this compound are elucidated through structured data and visual diagrams.
Central Mechanism: Potent Activation of AMPK
This compound functions as a powerful activator of AMPK, a crucial cellular energy sensor.[1] Unlike direct AMPK activators, this compound operates indirectly, primarily through the facilitation of CaMKKβ-dependent activation of AMPK.[2] This activation initiates a cascade of downstream signaling events that collectively contribute to its therapeutic effects.
The CaMKKβ-AMPK Signaling Axis
The primary mechanism by which this compound activates AMPK involves the upstream kinase CaMKKβ (Calcium/calmodulin-dependent protein kinase kinase beta). This pathway is crucial for the phosphorylation of AMPK at Threonine 172 on its α-subunit, which is a prerequisite for its activation.
Downstream Effects of AMPK Activation
The activation of AMPK by this compound triggers a series of downstream events that are central to its pleiotropic effects, including the inhibition of the mTOR pathway, induction of autophagy, and regulation of metabolic processes.
Inhibition of mTOR and Induction of Autophagy
A key consequence of AMPK activation by this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[2] AMPK directly phosphorylates and activates TSC2 (Tuberous Sclerosis Complex 2), which in turn inhibits Rheb, a small GTPase that is a critical activator of mTORC1. The inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream targets, including S6K1 and 4E-BP1, which ultimately suppresses protein synthesis and promotes autophagy.[2] This induction of autophagy is particularly relevant in the context of neurodegenerative diseases, where it enhances the clearance of toxic protein aggregates, such as amyloid-beta (Aβ).[2]
Anti-Inflammatory Properties
This compound exhibits potent anti-inflammatory effects by inhibiting the function of STAT3 (Signal Transducer and Activator of Transcription 3), a key mediator of inflammatory responses.[1] This inhibition has been observed in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[1]
Inhibition of Adipogenesis
This compound has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes, a process known as adipogenesis. This effect is mediated by the activation of AMPK, which subsequently downregulates the expression of key adipogenic transcription factors, including PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma), and lipogenic enzymes such as fatty acid synthase (FAS).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (AMPK Activation) | - | 1 µM | [1] |
| EC50 (Aβ Degradation) | APP-HEK293 | ~1 µM | [1] |
| IC50 (Lipid Accumulation) | 3T3-L1 | 0.5 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosage | Effect | Reference |
| Renal Ischemia-Reperfusion Injury | Rat | 3 mg/kg (i.p.) | Attenuated renal injury and protected renal function. | [1] |
| High-Fat Diet-Induced Obesity | Mouse | 20-100 mg/kg/day (p.o.) for 11 weeks | Significantly reduced body weight gain. | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to characterize the mechanism of action of this compound.
Cell Culture and Treatments
-
3T3-L1 Adipocyte Differentiation: 3T3-L1 preadipocytes were cultured in DMEM with 10% fetal bovine serum. To induce differentiation, confluent cells were treated with a cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin. This compound (0.2-2 µM) was added to the culture medium for 24 hours to assess its effect on adipogenesis.[1]
-
RAW 264.7 Macrophage Inflammation Assay: RAW 264.7 macrophages were cultured in DMEM with 10% fetal bovine serum. Inflammation was induced by treating the cells with lipopolysaccharide (LPS). The anti-inflammatory effects of this compound (1-3 µM) were evaluated by co-treating the cells for 16 hours.[1]
-
APP-HEK293 Aβ Degradation Assay: HEK293 cells stably expressing the amyloid precursor protein (APP) were cultured in DMEM with 10% fetal bovine serum. To assess Aβ degradation, cells were treated with this compound (1-3 µM) for 24 hours.[1]
Western Blotting
-
Objective: To determine the phosphorylation status of AMPK and its downstream targets.
-
Protocol:
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC, total ACC, and other relevant proteins overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Models
-
Rat Model of Renal Ischemia-Reperfusion Injury:
-
Male rats were anesthetized, and both renal pedicles were clamped for 45 minutes to induce ischemia.
-
This compound (3 mg/kg) was administered intraperitoneally before the ischemic period.
-
After 24 hours of reperfusion, blood and kidney tissues were collected for analysis.
-
Serum levels of creatinine and blood urea nitrogen (BUN) were measured to assess renal function.[1]
-
-
Mouse Model of High-Fat Diet-Induced Obesity:
-
Male mice were fed a high-fat diet (60% kcal from fat) for a specified period to induce obesity.
-
This compound was administered orally at doses of 20 or 100 mg/kg/day for 11 weeks.[1]
-
Body weight and food intake were monitored regularly.
-
At the end of the study, various metabolic parameters and tissue histology were analyzed.
-
Conclusion
This compound is a multi-faceted therapeutic candidate with a well-defined mechanism of action centered on the activation of the CaMKKβ-AMPK signaling pathway. Its ability to subsequently inhibit mTOR, induce autophagy, exert anti-inflammatory effects, and inhibit adipogenesis underscores its potential for the treatment of a range of complex diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and related compounds.
References
RSVA405: A Novel AMPK Activator for Adipogenesis Inhibition and Metabolic Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RSVA405 is a potent, orally active small molecule that has emerged as a significant activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Structurally related to resveratrol, this compound exhibits enhanced potency in AMPK activation.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic disorders such as obesity.
Core Mechanism of Action
This compound functions as an indirect activator of AMPK.[1] Its primary mechanism involves the CaMKKβ-dependent phosphorylation of AMPK.[1][4] Upon activation, AMPK initiates a cascade of downstream signaling events that collectively shift cellular metabolism from anabolic to catabolic processes. This includes the inhibition of lipid synthesis and the promotion of energy-producing pathways.
Key downstream effects of this compound-mediated AMPK activation include:
-
Inhibition of Adipogenesis: this compound has been demonstrated to be a potent inhibitor of adipocyte differentiation.[2][3]
-
Modulation of Gene Expression: It prevents the transcriptional changes of several genes critical to the adipogenic process, including peroxisome proliferator-activated receptor-γ (PPAR-γ), CCAAT/enhancer-binding protein α (C/EBPα), fatty acid synthase (FAS), and fatty acid-binding protein 4 (aP2).[2][3]
-
Inhibition of mTOR: this compound inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and anabolism.[1][4]
-
Promotion of Autophagy: By inhibiting mTOR, this compound promotes autophagy, a cellular process for degrading and recycling cellular components.[1][4]
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties through the inhibition of STAT3 function.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC₅₀ (AMPK Activation) | 1 µM | Cell-based assays | [1][4] |
| IC₅₀ (Adipocyte Differentiation) | 0.5 µM | 3T3-L1 cells | [2][3] |
| Effective Concentration (AMPK/ACC Phosphorylation) | 1-2 µM | 3T3-L1 preadipocytes | |
| Effective Concentration (Inhibition of Lipid Droplet Accumulation) | As low as 200 nM | 3T3-L1 adipocytes |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model
| Parameter | Dosage | Duration | Key Findings | Reference |
| Body Weight Gain | 20 mg/kg/day (p.o.) | 11 weeks | Significant reduction in body weight gain | [2] |
| Body Weight Gain | 100 mg/kg/day (p.o.) | 11 weeks | Significant reduction in body weight gain | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Adipocyte Differentiation Assay using 3T3-L1 Cells
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of the inhibitory effects of this compound.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Culture and Seeding: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Seed the cells in multi-well plates and grow to confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with Differentiation Medium containing various concentrations of this compound (e.g., 0.2 µM to 2 µM) or vehicle (DMSO).
-
Maintenance: On Day 3, replace the medium with Insulin Medium containing the respective concentrations of this compound or vehicle.
-
Medium Change: Replace the medium with fresh Insulin Medium every 2 days.
-
Assessment of Adipogenesis (Day 8):
-
Oil Red O Staining:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and photograph the stained lipid droplets.
-
-
Quantitative Analysis:
-
After staining, elute the Oil Red O from the cells using isopropanol.
-
Measure the absorbance of the eluate at a wavelength of 510 nm.
-
-
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol describes the detection of phosphorylated AMPK (p-AMPK) and phosphorylated Acetyl-CoA Carboxylase (p-ACC) in this compound-treated cells.
Materials:
-
3T3-L1 cells treated with this compound as described above.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse the this compound-treated 3T3-L1 cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membranes with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo High-Fat Diet (HFD) Mouse Model
This protocol outlines a study to evaluate the effect of orally administered this compound on body weight gain in mice fed a high-fat diet.
Materials:
-
Male C57BL/6 mice.
-
High-Fat Diet (HFD) (e.g., 45-60% kcal from fat).
-
Standard chow diet.
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Acclimation and Diet Induction: Acclimate the mice and then feed them a high-fat diet for a specified period to induce obesity.
-
Grouping: Randomly assign the obese mice to different treatment groups:
-
HFD + Vehicle
-
HFD + this compound (20 mg/kg/day)
-
HFD + this compound (100 mg/kg/day)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 11 weeks).
-
Monitoring:
-
Measure body weight and food intake regularly (e.g., weekly).
-
At the end of the study, collect blood and tissues for further analysis (e.g., glucose tolerance tests, lipid profiles, and analysis of gene and protein expression in adipose tissue).
-
-
Data Analysis: Analyze the data to determine the effect of this compound on body weight gain and other metabolic parameters.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound.
References
- 1. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of RSVA405: A Novel Modulator of Cellular Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RSVA405 has emerged as a significant small molecule of interest in the field of cellular metabolism and neuroprotection. Identified through the systematic screening of resveratrol analogs, this compound is a potent, indirect activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Its discovery has opened new avenues for the potential therapeutic intervention in a range of metabolic and neurodegenerative disorders, including Alzheimer's disease and obesity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols utilized for its characterization.
Discovery of this compound
This compound was identified by a research team led by Vingtdeux, Marambaud, and colleagues during a screening of a synthetic library of small molecules structurally similar to the natural polyphenol, resveratrol. The primary goal of this research was to discover compounds with enhanced potency for inhibiting the accumulation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This investigation revealed that this compound is a potent, indirect activator of AMP-activated protein kinase (AMPK).[1]
The initial studies demonstrated that this compound activates AMPK through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[1] This activation of AMPK by this compound was shown to subsequently inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a crucial regulator of cell growth and proliferation. The inhibition of mTOR, in turn, promotes autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components, including aggregated proteins like Aβ.[1] Further research also highlighted the potential of this compound in combating obesity by inhibiting adipogenesis, the process of fat cell formation.[2]
Synthesis of this compound
This compound is a pyrazolone derivative. The synthesis of this class of compounds typically involves a multi-step process. While a specific, detailed protocol for the synthesis of this compound is not publicly available in the primary discovery literature, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted pyrazolones. The general approach involves the condensation of a hydrazine derivative with a β-ketoester to form the pyrazolone core, followed by functionalization at the C4 position.
Plausible Synthetic Pathway
A potential synthetic route for this compound, 2-((3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazol-5-yl)amino)acetic acid, is outlined below. This pathway is based on well-established pyrazolone synthesis methodologies.
Step 1: Synthesis of the Pyrazolone Core
The synthesis would likely begin with the condensation of phenylhydrazine with a β-ketoester bearing the 6-methoxynaphthalen-2-yl moiety.
-
Reactants: Phenylhydrazine and ethyl 3-(6-methoxynaphthalen-2-yl)-3-oxopropanoate.
-
Reaction: Cyclocondensation reaction, typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.
-
Product: 3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one.
Step 2: Functionalization at the C4 Position
The pyrazolone core would then be functionalized at the C4 position. This could be achieved through a variety of methods, such as a Knoevenagel condensation followed by reduction, or a direct amination reaction. A plausible approach would be a reaction with a suitable precursor for the aminoacetic acid side chain.
-
Reactant 1: 3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one.
-
Reactant 2: A reagent that can introduce the aminoacetic acid group, for example, through a multi-step process involving an initial condensation with an aldehyde, followed by the introduction of the amino and acid functionalities. A more direct approach might involve a reaction with a protected aminoacetate derivative.
-
Product: 2-((3-(6-methoxynaphthalen-2-yl)-1-phenyl-1H-pyrazol-5-yl)amino)acetic acid (this compound).
Mechanism of Action
Activation of the AMPK Signaling Pathway
The primary mechanism of action of this compound is the indirect activation of AMPK.[1] This activation is crucial for its biological effects. AMPK is a heterotrimeric protein kinase that acts as a cellular energy sensor. When the cellular AMP:ATP ratio increases, indicating low energy status, AMPK is activated. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP.
This compound induces AMPK activation through a CaMKKβ-dependent pathway.[1] This leads to the phosphorylation of the catalytic α-subunit of AMPK at threonine 172, which is a key step in its activation.
Hypothetical Activation of the Nrf2/ARE Pathway
While direct experimental evidence for this compound activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is currently lacking, a strong body of evidence suggests a significant crosstalk between the AMPK and Nrf2 signaling pathways.[1][2][3] Activation of AMPK has been shown to boost the Nrf2/heme oxygenase-1 (HO-1) signaling axis.[1][3] This suggests a plausible, albeit indirect, mechanism by which this compound could exert antioxidant and cytoprotective effects through the Nrf2 pathway.
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes by binding to the antioxidant response element (ARE) in their promoter regions. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of its target genes.
The activation of AMPK can lead to the phosphorylation of Nrf2, which may promote its nuclear accumulation and subsequent transactivation of ARE-driven genes.[4]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (AMPK Activation) | ~1 µM | APP-HEK293 | Phospho-AMPK Western Blot | [1] |
| IC50 (Adipogenesis Inhibition) | 0.5 µM | 3T3-L1 | Adipocyte Differentiation Assay | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to characterize the biological activity of this compound.
AMPK Activation Assay (Western Blotting)
This protocol describes the detection of AMPK activation by measuring the phosphorylation of its catalytic subunit at Threonine 172.
Materials:
-
Cell line of interest (e.g., HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Nrf2/ARE Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
Hepatoma (e.g., HepG2) or other suitable cells
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis: After the desired treatment time, lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Keap1-Nrf2 Co-Immunoprecipitation Assay
This protocol is used to assess the interaction between Keap1 and Nrf2 in response to this compound treatment.
Materials:
-
Cells expressing tagged versions of Keap1 or Nrf2 (e.g., HEK293T)
-
This compound
-
Co-immunoprecipitation lysis buffer
-
Antibody against the tag (e.g., anti-FLAG or anti-HA)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-Nrf2 and anti-Keap1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse them with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the tagged protein overnight at 4°C.
-
Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Nrf2 and Keap1 to detect the co-precipitated protein.
Conclusion
This compound is a novel and potent small-molecule activator of AMPK with significant therapeutic potential. Its discovery has provided a valuable tool for studying the roles of AMPK in various physiological and pathological processes. While its direct effects on the Nrf2 pathway require further investigation, the well-established crosstalk between AMPK and Nrf2 signaling suggests a plausible mechanism for its potential antioxidant and cytoprotective activities. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel modulators of cellular homeostasis.
References
- 1. Activated AMPK boosts the Nrf2/HO-1 signaling axis--A role for the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Activated AMPK boosts the Nrf2/HO-1 signaling axis—A role for the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK Facilitates Nuclear Accumulation of Nrf2 by Phosphorylating at Serine 550 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RSVA405 in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] This technical guide provides an in-depth overview of the core functions of this compound in cellular metabolism, with a focus on its mechanism of action, relevant signaling pathways, and supporting experimental data. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of AMPK activators.
Core Mechanism of Action
This compound functions as an indirect activator of AMPK.[4] Its primary mechanism involves facilitating the CaMKKβ-dependent activation of AMPK.[3][5] This activation leads to a cascade of downstream effects that modulate cellular metabolism, primarily through the inhibition of the mammalian target of rapamycin (mTOR) and the promotion of autophagy.[3][5]
The activation of AMPK by this compound has been shown to be significantly more potent than that of its parent compound, resveratrol, with a half-maximal effective concentration (EC50) of approximately 1 μM in cell-based assays.[1][5] This enhanced potency makes this compound a promising candidate for further investigation in metabolic and neurodegenerative disease models.
Key Signaling Pathways
The metabolic effects of this compound are primarily mediated through the AMPK/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and autophagy in response to changes in cellular energy status.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Experimental Context | Reference |
| EC50 for AMPK Activation | ~1 µM | Cell-based assays | Activation of AMPK | [1][5] |
| IC50 for Adipogenesis Inhibition | 0.5 µM | 3T3-L1 preadipocytes | Inhibition of adipocyte differentiation | [1][2] |
| EC50 for Aβ Degradation | ~1 µM | APP-HEK293 cells | Promotion of amyloid-β degradation | [3][5] |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet Mouse Model
| Dosage | Outcome | Duration | Animal Model | Reference |
| 20 mg/kg/day (p.o.) | Significantly reduced body weight gain | 11 weeks | Mice fed a high-fat diet | [1][2] |
| 100 mg/kg/day (p.o.) | Significantly reduced body weight gain | 11 weeks | Mice fed a high-fat diet | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Adipogenesis Assay
This protocol describes the methodology used to assess the inhibitory effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.
-
Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing a cocktail of dexamethasone, isobutylmethylxanthine, and insulin (DMI).
-
This compound Treatment: Cells are concurrently treated with various concentrations of this compound (e.g., 0.2-2 µM) during the differentiation period.[3]
-
Lipid Staining: After several days of differentiation (typically 8 days), the cells are fixed and stained with Oil Red O, a lipid-soluble dye, to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
Quantification: The extent of adipogenesis is quantified by extracting the Oil Red O stain from the cells and measuring its absorbance, or by microscopic imaging and analysis.
Western Blot Analysis for AMPK Activation
This protocol outlines the steps to determine the activation of AMPK by this compound through the detection of phosphorylated AMPK (p-AMPK).
Methodology:
-
Cell Lysis: Cells treated with and without this compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
Therapeutic Potential
The ability of this compound to potently activate AMPK and modulate downstream metabolic pathways highlights its therapeutic potential in several areas:
-
Obesity and Metabolic Syndrome: By inhibiting adipogenesis and reducing body weight gain in preclinical models, this compound demonstrates potential as a treatment for obesity and related metabolic disorders.[1][2]
-
Neurodegenerative Diseases: The promotion of autophagy and subsequent degradation of amyloid-β peptides suggests that this compound could be a valuable therapeutic agent for Alzheimer's disease and other neurodegenerative conditions characterized by protein aggregation.[5]
-
Anti-inflammatory Effects: this compound has also been shown to possess anti-inflammatory properties through the inhibition of STAT3 function, suggesting its utility in inflammatory conditions.[3]
Conclusion
This compound is a potent and orally bioavailable AMPK activator with a well-defined mechanism of action centered on the CaMKKβ-AMPK-mTOR signaling axis. The compelling preclinical data on its efficacy in inhibiting adipogenesis and promoting the clearance of pathogenic protein aggregates underscore its significant therapeutic potential. Further research and clinical development are warranted to fully explore the utility of this compound in treating a range of metabolic and neurodegenerative diseases.
References
- 1. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Research on RSVA405 and its Role in Autophagy
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of RSVA405, a novel small-molecule activator of AMP-activated protein kinase (AMPK). It consolidates the foundational pharmacological data, elucidates the compound's mechanism of action, and explores its direct role in the induction of autophagy. Drawing from established research, this guide details the core signaling pathways, presents quantitative data in a structured format, and offers comprehensive experimental protocols for researchers investigating the therapeutic potential of this compound in autophagy-related cellular processes.
Introduction to this compound
This compound is a potent, orally active small-molecule compound identified as an indirect activator of AMP-activated protein kinase (AMPK).[1][2] Structurally analogous to the natural polyphenol resveratrol, this compound was developed as part of a screening effort to identify novel AMPK activators.[2] AMPK is a crucial cellular energy sensor and master regulator of metabolism, making it a significant therapeutic target for a range of conditions, including metabolic disorders and neurodegenerative diseases.[2][3] Foundational research has established this compound's efficacy in inhibiting adipogenesis, and more recent evidence directly links its mechanism to the promotion of autophagy and the degradation of protein aggregates.[1][2][3]
Core Pharmacological Data
The primary activity of this compound has been quantified in several key cell-based assays. This data is essential for designing experiments and understanding its potency.
| Parameter | Description | Value | Cell Line / System |
| EC₅₀ | Half-maximal effective concentration for AMPK activation . | 1 µM | Cell-based assays |
| IC₅₀ | Half-maximal inhibitory concentration for adipocyte differentiation . | 0.5 µM | 3T3-L1 cells |
| EC₅₀ | Half-maximal effective concentration for Aβ degradation . | ~1 µM | APP-HEK293 cells |
Data sourced from references[1][2][3].
The Mechanistic Link to Autophagy
The induction of autophagy by this compound is a direct consequence of its function as a potent AMPK activator.[1] AMPK activation initiates a well-defined signaling cascade that promotes the formation of autophagosomes, the hallmark of autophagy.
Key Signaling Pathway:
-
AMPK Activation: this compound activates AMPK. This can occur through upstream kinases like LKB1 and CaMKKβ.[3]
-
mTORC1 Inhibition: Activated AMPK phosphorylates key proteins, such as TSC2 and Raptor, which leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a primary negative regulator of autophagy.[4][5][6]
-
ULK1 Complex Activation: The inhibition of mTORC1 relieves its suppressive phosphorylation on the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101).[7][8] Furthermore, AMPK can directly phosphorylate and activate ULK1, providing a dual-pronged mechanism for autophagy induction.[4]
-
Autophagosome Formation: The activated ULK1 complex initiates the nucleation and formation of the autophagosome, which engulfs cellular components for degradation.[8]
Given its structural similarity to resveratrol, a known activator of Sirtuin 1 (SIRT1), this compound may also engage this pathway.[9] SIRT1 is an NAD⁺-dependent deacetylase that promotes autophagy by deacetylating autophagy-related proteins (Atgs) and transcription factors like FOXO, which can work synergistically with the AMPK pathway.[9][10][11][12]
Experimental Protocols & Workflow
Investigating the effects of this compound on autophagy requires a systematic workflow combining cell treatment with specific molecular assays.
Protocol 1: Quantitative Analysis of Autophagic Flux via LC3-II Western Blot
This protocol is the gold standard for measuring autophagic flux, which is the rate of autophagosome degradation.[13] It measures the accumulation of LC3-II in the presence of a lysosomal inhibitor.
1. Cell Culture and Plating:
-
Culture cells (e.g., HeLa, HEK293, or 3T3-L1) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare treatment media with the desired final concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM).
-
For each this compound concentration, prepare two sets of wells:
- Set A: Treatment with this compound alone.
- Set B (Flux measurement): Co-treatment with this compound and a lysosomal inhibitor like Chloroquine (50 µM) or Bafilomycin A1 (100 nM).[14]
-
Aspirate old media, add the treatment media, and incubate for a specified time (e.g., 6, 12, or 24 hours).
3. Cell Lysis and Protein Quantification:
-
Place plates on ice, wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
4. Western Blotting:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62/SQSTM1, anti-phospho-AMPK, anti-AMPK, and anti-Actin or GAPDH as a loading control).
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize LC3-II and p62 levels to the loading control (Actin/GAPDH).
-
Autophagic flux is calculated as the difference in the LC3-II signal between samples with and without the lysosomal inhibitor. An increase in this difference indicates a higher flux.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay ensures that the observed effects on autophagy are not due to compound-induced cytotoxicity.[15][16]
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Add various concentrations of this compound to the wells and incubate for the desired duration (e.g., 24 or 48 hours). Include vehicle-only (DMSO) controls.
3. MTT Reagent Addition:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.[15]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[18]
-
Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the crystals.[15]
-
Read the absorbance at 570 nm using a microplate reader.[18]
Expected Outcomes
Treatment of cells with this compound is expected to yield specific, quantifiable changes in the autophagy pathway.
| Parameter | Method of Measurement | Expected Outcome with this compound Treatment |
| AMPK Phosphorylation | Western Blot (p-AMPKα Thr172) | Increased phosphorylation, indicating AMPK activation. |
| LC3-II/LC3-I Ratio | Western Blot | Increase in the ratio, indicating autophagosome formation. |
| p62/SQSTM1 Levels | Western Blot | Decrease in levels, indicating degradation via autophagy. |
| Autophagic Flux | LC3-II accumulation with lysosomal inhibitors | Increased accumulation of LC3-II compared to control, signifying enhanced flux. |
| LC3 Puncta | Immunofluorescence Microscopy | Increased number of fluorescent LC3 puncta per cell. |
| Cell Viability | MTT Assay | No significant decrease at effective concentrations (e.g., 0.5-2 µM). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of AMPK in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | SIRT1 and Autophagy: Implications in Endocrine Disorders [frontiersin.org]
- 10. The role of SIRT1 in autophagy and drug resistance: unveiling new targets and potential biomarkers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1 positively regulates autophagy and mitochondria function in embryonic stem cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1 is a regulator of autophagy: Implications for the progression and treatment of myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
The Anti-Inflammatory Potential of RSVA405: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 has emerged as a potent small-molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Beyond its established role in metabolic regulation, emerging evidence highlights the significant anti-inflammatory properties of this compound. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic potential.
Core Mechanism of Action: AMPK Activation
This compound functions as an indirect activator of AMPK. This activation is central to its anti-inflammatory effects, as AMPK is a known negative regulator of inflammatory signaling pathways. By activating AMPK, this compound can modulate downstream targets to suppress the production of pro-inflammatory mediators.
Anti-Inflammatory Effects and Mechanisms
Inhibition of STAT3 Signaling in Macrophages
A primary mechanism underlying the anti-inflammatory activity of this compound is its potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in macrophages.[1][2] this compound has been shown to inhibit both constitutive and lipopolysaccharide (LPS)-induced STAT3 activation in RAW 264.7 macrophages.[1][2] The inhibitory effect is significantly more potent than that of its parent compound, resveratrol, with a half-maximal inhibitory concentration (IC50) of approximately 0.5 μM.[1][2] Mechanistically, this compound promotes the dephosphorylation of STAT3 by protein tyrosine phosphatases (PTPs).[1]
The inhibition of STAT3 by this compound leads to a downstream reduction in the expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Furthermore, this compound interferes with the NF-κB signaling pathway by inhibiting IKK and IκBα phosphorylation in LPS-stimulated RAW 264.7 cells.[1]
Modulation of RANTES Expression in Adipocytes
In the context of adipogenesis, this compound has been demonstrated to prevent the transcriptional changes of multiple gene products, including the pro-inflammatory chemokine RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).[3] This effect is consistent with the activation of AMPK, which can regulate the expression of various inflammatory genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the anti-inflammatory and related activities of this compound.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 for STAT3 Inhibition | RAW 264.7 Macrophages | ~0.5 µM | [1][2] |
| EC50 for AMPK Activation | Cell-based assays | 1 µM | [3] |
| Inhibition of AdipocyteDifferentiation (IC50) | 3T3-L1 Preadipocytes | 0.5 µM | [3] |
Table 1: In Vitro Efficacy of this compound
| Study Type | Model | Dosage | Key Findings | Reference |
| Anti-inflammatory | Renal Ischemia-Reperfusion (in vivo) | Not specified in abstracts | Attenuates renal injury and protects renal function. Decreased mRNA expression of TNF-α, IL-6, and IL-1β in kidneys after injury. | [4] |
| Anti-obesity | High-Fat Diet-Induced Obese Mice (in vivo) | 20 and 100 mg/kg/day (oral) | Significantly reduced body weight gain. | [3] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Inhibition of STAT3 Phosphorylation in RAW 264.7 Macrophages
Objective: To determine the effect of this compound on LPS-induced STAT3 phosphorylation.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 to 5 µM) or vehicle (DMSO) for a specified period (e.g., 1 hour).
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3, followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the ratio of phospho-STAT3 to total STAT3.
Measurement of Pro-inflammatory Cytokine Expression
Objective: To quantify the effect of this compound on the expression of TNF-α and IL-6 in LPS-stimulated macrophages.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described above. The incubation time with LPS is typically longer (e.g., 4-24 hours) to allow for cytokine synthesis and secretion.
-
RNA Isolation and RT-qPCR (for mRNA expression):
-
Total RNA is extracted from the cells using a suitable kit.
-
cDNA is synthesized from the RNA template.
-
Quantitative real-time PCR is performed using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
ELISA (for protein secretion):
-
The cell culture supernatant is collected.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is performed using commercially available kits specific for mouse TNF-α and IL-6 to measure the concentration of secreted cytokines.
-
Assessment of RANTES Transcriptional Changes in 3T3-L1 Adipocytes
Objective: To evaluate the effect of this compound on the expression of RANTES during adipocyte differentiation.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipogenesis is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Cells are treated with this compound or vehicle (DMSO) throughout the differentiation process (typically 8-10 days).
-
RNA Isolation and Gene Expression Analysis:
-
On different days of differentiation, total RNA is isolated from the cells.
-
The expression level of RANTES mRNA is quantified using RT-qPCR, with normalization to a housekeeping gene. This allows for the assessment of transcriptional changes over the course of adipogenesis.
-
Signaling Pathways and Experimental Workflows
Caption: this compound anti-inflammatory signaling pathway.
Caption: Experimental workflow for STAT3 inhibition assay.
Conclusion
This compound demonstrates significant anti-inflammatory properties primarily through the activation of AMPK and subsequent inhibition of the STAT3 signaling pathway. Its ability to reduce the expression of key pro-inflammatory cytokines and chemokines in relevant cellular models, coupled with initial positive results in an in vivo model of renal injury, underscores its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in a broader range of inflammatory conditions. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the anti-inflammatory potential of this compound.
References
- 1. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Compound RSVA405
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure, mechanism of action, and experimental data related to RSVA405, a potent activator of AMP-activated protein kinase (AMPK). The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic small molecule that has been identified as a potent, orally active activator of AMPK.[1][2][3] Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[[4-(Diethylamino)-2-hydroxyphenyl]methylene]hydrazide-4-pyridinecarboxylic acid[4] |
| Molecular Formula | C₁₇H₂₀N₄O₂[4][5] |
| Molecular Weight | 312.37 g/mol [1][4][5] |
| CAS Number | 140405-36-3[1] |
| SMILES String | CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O[6] |
| Appearance | Powder |
| Purity | ≥98%[4] |
| Solubility | Soluble to 50 mM in DMSO and to 5 mM in ethanol[4] |
| Storage | Store at -20°C[4] |
Mechanism of Action
This compound functions as a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][3][7] The activation of AMPK by this compound is indirect and occurs through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[4][5] This activation triggers a cascade of downstream signaling events.
One of the primary consequences of AMPK activation by this compound is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][3][5] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, this compound promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][3][5] This induction of autophagy has been shown to enhance the degradation of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease.[1][5]
In addition to its effects on the AMPK/mTOR pathway, this compound also exhibits anti-inflammatory properties through the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) function.[1][4]
The signaling pathway of this compound is visualized in the diagram below.
Caption: Signaling pathway of this compound.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in various experimental settings.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ for AMPK activation | 1 µM | Cell-based assays | [1][3] |
| IC₅₀ for inhibition of adipogenesis | 0.5 µM | 3T3-L1 preadipocytes | [7] |
| IC₅₀ for inhibition of LPS-induced STAT3 phosphorylation | 0.5 µM | RAW 264.7 macrophages | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Culture and Treatment
-
Human Embryonic Kidney (HEK293) and APP-HEK293 Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For experiments, cells are treated with this compound dissolved in DMSO. The final concentration of DMSO in the culture medium is kept below 0.1%.
-
3T3-L1 Preadipocytes: Cells are maintained in DMEM with 10% calf serum. Adipocyte differentiation is induced by treating confluent cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1.7 µM insulin. This compound is added at the initiation of differentiation.
-
RAW 264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS. For experiments, cells are pre-treated with this compound for a specified time before stimulation with lipopolysaccharide (LPS).
Western Blot Analysis
A general workflow for Western Blot analysis is depicted below.
Caption: General workflow for Western Blot analysis.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
-
Sample Collection: Conditioned media from APP-HEK293 cells treated with this compound are collected.
-
ELISA Procedure: The levels of secreted Aβ40 and Aβ42 are quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, samples and standards are added to wells pre-coated with a capture antibody. After incubation and washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of Aβ in the samples is determined by comparison to a standard curve.
Adipogenesis Assay
-
Induction of Differentiation: 3T3-L1 preadipocytes are grown to confluence and then treated with a differentiation-inducing cocktail in the presence or absence of this compound.
-
Oil Red O Staining: After several days of differentiation, the cells are washed with PBS, fixed with 10% formalin, and stained with Oil Red O solution to visualize lipid droplets.
-
Quantification: The stained lipid droplets can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.
STAT3 Phosphorylation Assay
-
Cell Stimulation: RAW 264.7 macrophages are pre-treated with various concentrations of this compound before being stimulated with LPS to induce STAT3 phosphorylation.
-
Western Blot Analysis: Cell lysates are collected and subjected to Western blot analysis as described above, using a primary antibody specific for phosphorylated STAT3 (Tyr705). The total STAT3 levels are also measured as a loading control.
References
- 1. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK is abnormally activated in tangle- and pre-tangle-bearing neurons in Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bewildering Effect of AMPK Activators in Alzheimer's Disease: Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMP-activated protein kinase revealed by hydrogen/deuterium exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
The Indirect Inhibition of the mTOR Signaling Pathway by RSVA405: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSVA405, a novel small-molecule activator of AMP-activated protein kinase (AMPK), has demonstrated significant potential in cellular regulation, notably through its indirect inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its effects on the mTOR pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows to support further research and development.
Introduction to this compound and the mTOR Signaling Pathway
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
This compound has emerged as a potent indirect inhibitor of this pathway. Unlike direct mTOR inhibitors, this compound's primary mechanism involves the activation of AMPK, a central energy sensor that, when activated, phosphorylates and inhibits key components of the mTORC1 complex. Specifically, this compound facilitates the CaMKKβ-dependent activation of AMPK, leading to downstream inhibitory effects on mTOR signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's biological activity.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| AMPK Activation (EC50) | 1 µM | Cell-based assays | |
| Adipogenesis Inhibition (IC50) | 0.5 µM | 3T3-L1 preadipocytes | [1] |
| LPS-induced STAT3 Phosphorylation (IC50) | 0.5 µM | Not specified | [2] |
Mechanism of Action: Indirect mTOR Inhibition via AMPK Activation
This compound's inhibitory effect on the mTOR pathway is not direct but is mediated through the activation of AMPK. The established sequence of events is as follows:
-
CaMKKβ Activation: this compound promotes the activity of Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).
-
AMPK Phosphorylation: Activated CaMKKβ phosphorylates AMPK at Threonine 172 (Thr172) on its α-subunit, leading to AMPK activation.
-
TSC2 Phosphorylation: Activated AMPK directly phosphorylates Tuberous Sclerosis Complex 2 (TSC2), enhancing its GAP (GTPase-activating protein) activity towards the small GTPase Rheb.
-
mTORC1 Inhibition: This leads to the conversion of Rheb-GTP (active) to Rheb-GDP (inactive). As Rheb-GTP is a critical activator of mTORC1, its inactivation results in the suppression of mTORC1 kinase activity.
-
Downstream Effects: Inhibition of mTORC1 leads to reduced phosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately inhibiting protein synthesis and cell growth.
Caption: this compound signaling to mTORC1.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro AMPK Activation Assay
This protocol describes a non-radioactive, luminescence-based assay to measure the activation of AMPK by this compound.
Materials:
-
Recombinant human AMPK (α1/β1/γ1)
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a vehicle control (DMSO).
-
In a 384-well plate, add 1 µL of each this compound dilution or vehicle control.
-
Add 2 µL of recombinant AMPK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix (containing SAMS peptide and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration.
Cellular mTOR Inhibition Assay (Western Blot)
This protocol details the assessment of mTORC1 inhibition in cells treated with this compound by measuring the phosphorylation status of its downstream targets, S6K1 and 4E-BP1.
Materials:
-
Cell line of interest (e.g., HEK293, 3T3-L1)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-AMPK (Thr172), anti-AMPK, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Western blot workflow for mTOR inhibition.
Adipocyte Differentiation and Oil Red O Staining Assay
This protocol is used to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (growth medium)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Isopropanol (100%)
Procedure:
-
Seed 3T3-L1 preadipocytes in 24-well plates and grow to confluence in growth medium.
-
Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing various concentrations of this compound or vehicle control.
-
On Day 2, replace the medium with insulin medium containing the respective concentrations of this compound.
-
From Day 4 onwards, replace the medium every two days with maintenance medium containing the respective concentrations of this compound until Day 8 or 10.
-
Wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 1 hour at room temperature.
-
Wash the cells extensively with water to remove unbound stain.
-
Visually assess lipid droplet formation under a microscope and capture images.
-
For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
-
Calculate the IC50 value by plotting the absorbance against the log of the this compound concentration.
Conclusion
This compound represents a promising small molecule for the therapeutic modulation of the mTOR pathway. Its indirect inhibitory mechanism, acting through the CaMKKβ-AMPK axis, offers a distinct approach compared to direct mTOR kinase inhibitors. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the biological activities of this compound and its potential applications in diseases characterized by aberrant mTOR signaling. The provided visualizations offer a clear framework for understanding its mechanism of action and for designing future experiments.
References
Methodological & Application
Application Notes and Protocols for RSVA405 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a potent, small-molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As a resveratrol analog, this compound exhibits significantly higher potency in activating AMPK, with a reported half-maximal effective concentration (EC₅₀) of approximately 1 μmol/L in cell-based assays.[1] Its mechanism of action involves the facilitation of CaMKKβ-dependent activation of AMPK, which in turn leads to the inhibition of mTOR signaling and the promotion of autophagy.[2] These cellular effects make this compound a valuable tool for in vitro studies across various research areas, including metabolic diseases, neurodegenerative disorders, and cancer.
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture studies to investigate its effects on adipogenesis, AMPK activation, mTOR signaling, and autophagy.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (AMPK Activation) | Cell-based assays | ~ 1 µM | [1] |
| IC₅₀ (Adipocyte Differentiation) | 3T3-L1 | ~ 0.5 µM | [1][3] |
Table 2: Effects of this compound on Protein Phosphorylation and Gene Expression
| Target | Cell Line | Effect | Concentration Range | Reference |
| Phospho-AMPKα (Thr172) | 3T3-L1 | Increased | 0.2 - 2 µM | [3][4] |
| Phospho-ACC (Ser79) | 3T3-L1 | Increased | 0.2 - 2 µM | [3][4] |
| mTOR Signaling | General | Inhibition | Not specified | [2] |
| PPAR-γ Expression | 3T3-L1 | Decreased | Not specified | [1] |
| C/EBPα Expression | 3T3-L1 | Decreased | Not specified | [1] |
| Fatty Acid Synthase (FAS) | 3T3-L1 | Decreased | Not specified | [1] |
| aP2 (FABP4) | 3T3-L1 | Decreased | Not specified | [1] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow for this compound.
Experimental Protocols
Inhibition of 3T3-L1 Adipocyte Differentiation
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of inhibition by this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and Insulin (MDI) cocktail
-
This compound
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and culture in Growth Medium until they reach confluence. Maintain the confluent culture for an additional 48 hours.[5]
-
Initiation of Differentiation (Day 0): Replace the medium with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin (MDI medium). Add this compound at desired concentrations (e.g., 0.1 µM to 5 µM) to the treatment wells.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Change the medium every 2 days.
-
Oil Red O Staining (Day 8-10):
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.[2]
-
Wash with water and acquire images using a microscope.
-
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.[4]
Assessment of AMPK Activation via Western Blot
This protocol describes the detection of increased phosphorylation of AMPK and its substrate, Acetyl-CoA Carboxylase (ACC), following this compound treatment.
Materials:
-
Cell line of interest (e.g., 3T3-L1, HEK293)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[6]
Evaluation of mTOR Signaling Inhibition
This protocol outlines a method to assess the inhibition of the mTORC1 pathway by examining the phosphorylation status of its downstream effector, p70S6K.
Materials:
-
Same as for the AMPK activation assay.
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K.
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously. It may be beneficial to stimulate the mTOR pathway with growth factors (e.g., insulin) or amino acids (e.g., leucine) prior to or concurrently with this compound treatment.
-
Western Blot Analysis: Follow the western blot procedure as detailed in the AMPK activation protocol, using primary antibodies against phospho-p70S6K and total p70S6K.
-
Analysis: A decrease in the ratio of phosphorylated p70S6K to total p70S6K indicates inhibition of mTORC1 signaling.
Autophagy Flux Assay (LC3 Turnover)
This protocol measures autophagic flux by monitoring the conversion of LC3-I to LC3-II and its accumulation in the presence of a lysosomal inhibitor. An increase in LC3-II levels upon this compound treatment, which is further enhanced by a lysosomal inhibitor, indicates an induction of autophagy.
Materials:
-
Same as for the AMPK activation assay.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Primary antibody: anti-LC3B.
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the this compound treatment period.
-
Western Blot Analysis: Perform western blotting as described above, using an anti-LC3B antibody. Both LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa) will be detected.
-
Analysis:
-
Quantify the band intensities of both LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment signifies an induction of autophagic flux.[7][8]
-
-
Fluorescence Microscopy (Optional):
-
For cells expressing GFP-LC3, this compound treatment will induce the formation of GFP-LC3 puncta (autophagosomes).
-
Fix and image the cells to visualize and quantify the number of puncta per cell as an indicator of autophagosome formation.
-
References
- 1. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
how to dissolve and store RSVA405 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a potent, cell-permeable small molecule that acts as an indirect activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] It facilitates the CaMKKβ-dependent activation of AMPK, leading to the modulation of various downstream signaling pathways.[2][3] this compound has demonstrated potential therapeutic applications in several research areas, including obesity, neurodegenerative diseases, and inflammation, primarily through its ability to inhibit adipogenesis, promote autophagy, and suppress STAT3 signaling.[1][4][5]
These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound to ensure reliable and reproducible results.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 312.37 g/mol | [4][6] |
| Formula | C₁₇H₂₀N₄O₂ | [4] |
| Purity | ≥98% | [6] |
| CAS Number | 140405-36-3 | [4] |
Proper storage of this compound is crucial to maintain its stability and activity.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. | [2][4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][4] |
| Stock Solution (in DMSO) | -80°C | Up to 6-12 months | Aliquot to avoid repeated freeze-thaw cycles. | [2][4] |
Solubility and Preparation of Stock Solutions
This compound exhibits solubility in various organic solvents. It is important to use high-purity, anhydrous solvents to prepare stock solutions.
| Solvent | Maximum Solubility | Reference |
| DMSO | 50 mM to 62 mg/mL (198.48 mM) | [4] |
| Ethanol | 5 mM to 2 mg/mL | [4][7] |
| Water | Insoluble | [4][7] |
Protocol for Reconstitution of this compound
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[2]
-
To prepare a 50 mM stock solution , add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to a vial containing 1 mg of this compound (MW: 312.37), add 64.03 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[8]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.[2][4]
Note: When diluting the DMSO stock solution into aqueous media for experiments, it is common for the compound to precipitate. This can often be resolved by vortexing or brief sonication.[8] It is recommended to include a solvent control (e.g., 0.1% DMSO) in all experiments.[8]
Mechanism of Action and Signaling Pathway
This compound indirectly activates AMPK, which in turn influences several downstream targets.
Caption: this compound signaling pathway.
Experimental Protocols
In Vitro Adipocyte Differentiation Assay
This protocol describes the use of this compound to inhibit the differentiation of 3T3-L1 preadipocytes.
Experimental Workflow:
Caption: Workflow for 3T3-L1 adipocyte differentiation assay.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and allow them to reach confluence (Day 0).
-
Treatment: Two days post-confluence (Day 2), replace the medium with differentiation medium (MDI) containing various concentrations of this compound (e.g., 0.2-2 µM) or a vehicle control (DMSO).[3] The half-maximal inhibitory concentration (IC₅₀) for adipogenesis is approximately 0.5 µM.[1][5]
-
Differentiation: After two days (Day 4), replace the medium with insulin medium containing the respective concentrations of this compound or vehicle.
-
Maturation: Continue to culture the cells for another four days (until Day 8), replacing the medium every two days.
-
Staining: On Day 8, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
For quantification, destain the cells with isopropanol and measure the absorbance at a suitable wavelength.
Western Blot Analysis of AMPK Activation
This protocol outlines the detection of increased AMPK phosphorylation upon treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of AMPK activation.
Materials:
-
Cell line of interest (e.g., 3T3-L1, RAW 264.7, HEK293)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPK (Thr172) and anti-total AMPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (EC₅₀ for AMPK activation is ~1 µM) or vehicle control for the specified time (e.g., 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK and total AMPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Conclusion
This compound is a valuable research tool for investigating cellular metabolic pathways and their role in various diseases. Proper handling, storage, and application of this compound are essential for obtaining accurate and reproducible experimental outcomes. The protocols provided here serve as a guide for researchers to effectively utilize this compound in their studies.
References
- 1. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|140405-36-3|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSVA 405 (5138) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for RSVA405 in High-Fat Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK), a crucial sensor and regulator of cellular energy metabolism.[1][2][3] Its role in controlling key metabolic enzymes makes AMPK a central player in glucose and lipid homeostasis.[3][4] this compound has demonstrated potential as a therapeutic agent against obesity by inhibiting the formation of fat cells (adipogenesis).[2][3] This document provides detailed application notes and protocols for utilizing this compound in a high-fat diet (HFD)-induced obesity mouse model, a common preclinical model for studying obesity and metabolic disorders.
Mechanism of Action
This compound acts as an indirect activator of AMPK with a half-maximal effective concentration (EC₅₀) of approximately 1 μM in cell-based assays.[1][4][5] Its mechanism involves facilitating the CaMKKβ-dependent activation of AMPK.[1][5] Activated AMPK then phosphorylates and inhibits its downstream target, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2][3] Furthermore, AMPK activation by this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which promotes autophagy.[1][5] this compound also exhibits anti-inflammatory properties by inhibiting the function of STAT3.[1]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| AMPK Activation (EC₅₀) | Cell-based assays | 1 μM | Potent indirect activator | [1][4][5] |
| Adipocyte Differentiation (IC₅₀) | 3T3-L1 preadipocytes | 0.5 μM | Inhibition of differentiation | [2][3] |
| Gene Expression | 3T3-L1 adipocytes | 0.2-2 μM | Significant inhibition of PPAR-γ, FAS, and aP2 | [1] |
In Vivo Efficacy of this compound in HFD-Induced Obese Mice
| Parameter | Treatment Group | Dosage | Duration | Observation | Reference |
| Body Weight Gain | HFD + this compound | 20 mg/kg/day (p.o.) | 11 weeks | Significantly reduced | [2][4] |
| Body Weight Gain | HFD + this compound | 100 mg/kg/day (p.o.) | 11 weeks | Significantly reduced | [2][4] |
| Food Intake | HFD + this compound | 20 and 100 mg/kg/day | 11 weeks | No significant difference compared to HFD control | [4] |
| Blood Glucose | HFD + this compound | 20 and 100 mg/kg/day | 11 weeks | Dose-dependent trend of reduction | [4] |
| Blood Triglycerides | HFD + this compound | 20 and 100 mg/kg/day | 11 weeks | No significant amelioration | [4] |
| Blood Cholesterol | HFD + this compound | 20 and 100 mg/kg/day | 11 weeks | No significant amelioration | [4] |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
Objective: To induce an obese phenotype in mice that mimics aspects of human obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Monitor body weight and food intake weekly for the duration of the study (typically 8-16 weeks).
-
Obesity is generally considered established when the HFD group shows a significant increase in body weight (typically 15-20% greater than the control group) and increased adiposity.
Preparation and Administration of this compound
Objective: To prepare and orally administer this compound to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg or 100 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution (0.5% CMC).
-
Suspend the this compound powder in the vehicle to the desired final concentration.
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in suspension.
-
Administer the this compound suspension or vehicle to the mice daily via oral gavage. The volume of administration should be consistent (e.g., 10 mL/kg).
-
Continue daily administration for the planned duration of the experiment.
Measurement of Metabolic Parameters
a. Glucose Tolerance Test (GTT)
Objective: To assess glucose clearance from the bloodstream.
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Record the baseline blood glucose level (time 0) from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose via intraperitoneal (i.p.) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
b. Insulin Tolerance Test (ITT)
Objective: To assess insulin sensitivity.
Procedure:
-
Fast mice for 4-6 hours.
-
Record the baseline blood glucose level (time 0).
-
Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
c. Serum Lipid and Inflammatory Marker Analysis
Objective: To quantify circulating levels of lipids and inflammatory cytokines.
Procedure:
-
At the end of the study, fast mice overnight.
-
Collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Analyze serum for total cholesterol, triglycerides, and inflammatory markers (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Autophagy in Primary Neurons using RSVA405
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSVA405 is a potent small molecule activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2][3][4][5] Activation of AMPK by this compound triggers a signaling cascade that robustly induces autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. This process is crucial for neuronal health and survival, and its dysregulation is implicated in various neurodegenerative diseases. These application notes provide a comprehensive guide for researchers to utilize this compound to induce and study autophagy in primary neuronal cultures.
Mechanism of Action
This compound indirectly activates AMPK through a Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[2] Activated AMPK, in turn, initiates autophagy through two primary pathways:
-
Inhibition of the mTOR pathway: AMPK phosphorylates and activates the TSC2 tumor suppressor, which inhibits the Rheb GTPase, a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1). Inhibition of mTORC1, a negative regulator of autophagy, leads to the activation of the ULK1 complex, initiating autophagosome formation.
-
Activation of SIRT1: AMPK can increase the cellular NAD+/NADH ratio, which allosterically activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 can then deacetylate and activate several autophagy-related proteins (Atgs), including Atg5, Atg7, and LC3, further promoting autophagosome elongation and maturation.
The dual action of this compound on both the mTOR-dependent and SIRT1-dependent pathways makes it a potent inducer of autophagy in neuronal cells.
Quantitative Data Summary
While specific dose-response data for this compound in primary neurons is not yet extensively published, the following table provides key quantitative information for this compound and a related SIRT1-activating compound, resveratrol, to guide experimental design.
| Compound | Cell Type | Parameter | Value | Reference(s) |
| This compound | APP-HEK293 | EC50 for Aβ degradation (via autophagy) | ~ 1 µM | [1] |
| This compound | 3T3-L1 preadipocytes | EC50 for AMPK activation | 1 µM | [5] |
| This compound | 3T3-L1 preadipocytes | IC50 for adipocyte differentiation | 0.5 µM | [5] |
| Resveratrol | Primary Cortical Neurons | Effective Concentration for Autophagy Induction | 40 µM | [6] |
| Resveratrol | SH-SY5Y & SK-N-SH Neuroblastoma | Effective Concentration for Autophagy Induction | 25-100 µM | [7] |
| Resveratrol | Fibroblasts | Effective Concentration for Autophagy Induction | 25 µM | [8] |
Note: The provided concentrations for this compound are based on studies in non-neuronal and transformed cell lines. Researchers should perform a dose-response study (e.g., 0.5 µM to 10 µM) to determine the optimal concentration for their specific primary neuron culture system.
Signaling Pathway Diagram
Caption: this compound induces autophagy via AMPK-mediated inhibition of mTOR and activation of SIRT1.
Experimental Protocols
Protocol 1: Induction of Autophagy in Primary Neurons with this compound
This protocol describes the general procedure for treating primary neurons with this compound to induce autophagy.
Materials:
-
Primary neuronal cell culture (e.g., cortical, hippocampal, or dopaminergic neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate primary neurons at the desired density on appropriate culture vessels (e.g., 6-well plates, 12-well plates, or coverslips for imaging) coated with poly-D-lysine or other suitable substrates. Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed Neurobasal medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.5 µM to 10 µM. A starting concentration of 1-5 µM is suggested based on its EC50.
-
Carefully remove the old medium from the neuronal cultures and replace it with the this compound-containing medium. For control wells, use a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration. A 24-hour treatment is a common starting point.
-
-
Cell Lysis (for Western Blotting):
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for Western Blotting:
-
Mix the cell lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
Samples are now ready for SDS-PAGE and Western blot analysis.
-
Protocol 2: Assessment of Autophagy by Western Blotting
This protocol outlines the detection of key autophagy markers, LC3-II and p62, by Western blotting.
Materials:
-
Prepared cell lysates from Protocol 1
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3B
-
Mouse or Rabbit anti-p62/SQSTM1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on the SDS-PAGE gels.
-
Run the gels until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
-
Normalize the p62 band intensity to the loading control. A decrease in p62 levels indicates an increase in autophagic flux.
-
Protocol 3: Autophagy Flux Assay using Bafilomycin A1
This assay is crucial to distinguish between an increase in autophagosome formation and a blockage in their degradation.
Procedure:
-
Follow the steps for this compound treatment as described in Protocol 1.
-
For the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (a lysosomal inhibitor, typical concentration 100 nM) to a subset of the wells (both control and this compound-treated).
-
Proceed with cell lysis and Western blotting as described in Protocols 1 and 2.
-
Analysis: A greater accumulation of LC3-II in the presence of both this compound and Bafilomycin A1, compared to Bafilomycin A1 alone, indicates a true induction of autophagic flux by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-induced autophagy in primary neurons.
Troubleshooting and Considerations
-
Neuronal Health: Primary neurons are sensitive to changes in their environment. Ensure optimal culture conditions and minimize handling stress. Monitor cell viability (e.g., using a live/dead assay) in parallel with autophagy experiments, especially at higher concentrations of this compound.
-
Antibody Validation: Ensure the specificity and optimal dilution of primary antibodies for LC3 and p62 in your specific neuronal cell type.
-
Loading Controls: Use a stable housekeeping protein as a loading control for Western blotting.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of autophagy in neuronal function and its potential as a therapeutic target in neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RSVA 405 (CAS 140405-36-3): R&D Systems [rndsystems.com]
- 3. This compound|CAS 140405-36-3|DC Chemicals [dcchemicals.com]
- 4. abmole.com [abmole.com]
- 5. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Activates Neuronal Autophagy Through AMPK in the Ischemic Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol Promotes Autophagy to Improve neuronal Injury in Parkinson’s Disease by Regulating SNHG1/miR-128-3p/SNCA Axis [mdpi.com]
- 8. researchgate.net [researchgate.net]
Detecting AMPK Activation by RSVA405: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection and quantification of AMP-activated protein kinase (AMPK) phosphorylation following treatment with RSVA405, a potent indirect activator of AMPK. The protocol details a Western blot procedure optimized for cultured cells, enabling researchers to reliably assess the activation state of AMPK. Furthermore, this note outlines the signaling cascade initiated by this compound and presents a structured workflow for the experimental process.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation is a key event in response to cellular stresses that deplete ATP levels, such as glucose deprivation, hypoxia, and ischemia.[1][3] Activated AMPK works to restore energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[1][4] Due to its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][3]
This compound is a small molecule, structurally related to resveratrol, that has been identified as a potent, orally active activator of AMPK with a half-maximal effective concentration (EC50) of approximately 1 µM in cell-based assays.[5][6][7][8] this compound exerts its effect by indirectly activating AMPK, facilitating its phosphorylation at Threonine 172 on the catalytic α subunit.[1][5] This activation is mediated, at least in part, through the upstream kinase Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[5] Upon activation, AMPK phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[5][7][8]
This application note provides a detailed protocol for performing a Western blot to detect the phosphorylated, active form of AMPK (p-AMPK) in cell lysates following treatment with this compound.
AMPK Signaling Pathway Activated by this compound
This compound treatment initiates a signaling cascade that leads to the activation of AMPK. This pathway is critical for the subsequent metabolic reprogramming of the cell.
Caption: this compound signaling pathway leading to AMPK activation.
Experimental Protocol: Western Blot for p-AMPK
This protocol is designed for cultured cells (e.g., 3T3-L1 preadipocytes, HEK293, or SH-SY5Y cells) treated with this compound.[5]
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (Stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% w/v non-fat dry milk or 5% w/v Bovine Serum Albumin (BSA) in TBST. Note: BSA is often recommended for phospho-antibodies to reduce background.[9][10]
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (Total)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure
-
Cell Culture and this compound Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-p-AMPKα) diluted in blocking buffer (as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total AMPK):
-
To normalize the p-AMPK signal, the membrane can be stripped and re-probed for total AMPK.
-
Wash the membrane in TBST.
-
Incubate with a stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Repeat the immunoblotting steps (6-7) using the primary antibody for total AMPKα.
-
Experimental Workflow
Caption: Western blot experimental workflow.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on the phosphorylation of AMPK and its downstream target ACC in 3T3-L1 preadipocytes after a 24-hour treatment. Data is presented as a qualitative summary based on published findings.[5]
| This compound Concentration | p-AMPK (Thr172) Level | p-ACC (Ser79) Level |
| 0 µM (Vehicle) | Basal | Basal |
| 0.2 µM | Increased | Increased |
| 0.5 µM | Moderately Increased | Moderately Increased |
| 1.0 µM | Strongly Increased | Strongly Increased |
| 2.0 µM | Strongly Increased | Strongly Increased |
Note: The half-maximal inhibitory concentration (IC50) for the anti-adipogenic effect of this compound was found to be approximately 0.5 µM.[5][8] A significant increase in AMPK phosphorylation is observed at concentrations of 1-2 µM.[5]
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time (try overnight at 4°C).
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
-
High Background:
-
Increase the duration and number of TBST washes.
-
Optimize the blocking conditions (e.g., switch from milk to BSA).[9]
-
Decrease the concentration of primary or secondary antibodies.
-
This detailed protocol and the accompanying information will aid researchers in successfully detecting and quantifying the activation of AMPK by this compound, thereby facilitating further studies into its mechanism of action and therapeutic potential.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. raybiotech.com [raybiotech.com]
- 4. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for RSVA405 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of RSVA405, a potent activator of AMP-activated protein kinase (AMPK), in animal models of obesity. The following sections detail the experimental design, preparation of the dosing solution, administration procedure, and expected outcomes based on available preclinical data.
Overview and Mechanism of Action
This compound is a small molecule that has been identified as a potent, orally active activator of AMPK.[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[1][2] Activation of AMPK can inhibit adipogenesis (the formation of fat cells) and stimulate fatty acid oxidation.[1][2][3] this compound has been shown to inhibit the differentiation of preadipocytes and reduce body weight gain in mice fed a high-fat diet, suggesting its therapeutic potential in the context of obesity and related metabolic disorders.[1][2][3]
The mechanism of action of this compound involves the activation of the AMPK signaling pathway. This leads to the downstream inhibition of mTOR, a key regulator of cell growth and proliferation, and the promotion of autophagy.[4] In the context of adipogenesis, AMPK activation by this compound interferes with the expression of key transcription factors such as PPARγ and C/EBPα, which are essential for the development of mature fat cells.[1][2][3]
Quantitative Data from In Vivo Studies
The following table summarizes the key quantitative data from a study investigating the effect of orally administered this compound on body weight gain in mice fed a high-fat diet (HFD).
| Treatment Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | % Reduction in Body Weight Gain vs. HFD Control |
| Standard Diet | - | 23.5 ± 0.5 | 29.5 ± 1.0 | 6.0 ± 0.8 | - |
| High-Fat Diet (HFD) | - | 23.7 ± 0.6 | 42.1 ± 1.5 | 18.4 ± 1.2 | 0% |
| HFD + this compound | 20 | 23.6 ± 0.7 | 37.5 ± 1.3 | 13.9 ± 1.1 | 24.5% |
| HFD + this compound | 100 | 23.8 ± 0.5 | 35.2 ± 1.4 | 11.4 ± 1.0 | 38.0% |
Data adapted from Vingtdeux et al., 2011. Values are presented as mean ± SEM.
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice, a common model for studying the efficacy of anti-obesity compounds like this compound.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Animal caging with environmental enrichment
-
Animal balance
Procedure:
-
Acclimate mice to the animal facility for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomize mice into treatment groups based on body weight to ensure an even distribution.
-
House mice individually to allow for accurate monitoring of food intake.
-
For the obesity induction phase, switch the diet of the designated groups from standard chow to the high-fat diet. The control group will remain on the standard chow.
-
Monitor the body weight and food intake of all mice weekly for the duration of the study (typically 8-12 weeks).
-
Observe the animals daily for any signs of distress or adverse effects.
Preparation of this compound for Oral Administration
This protocol outlines the preparation of a suspension of this compound suitable for oral gavage in mice. As the specific vehicle used in the primary in vivo study was not stated, a commonly used and manufacturer-recommended vehicle, carboxymethylcellulose sodium (CMC-Na), is described here.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection
-
Sterile vehicle (e.g., 0.5% CMC-Na in sterile water)
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Prepare the 0.5% CMC-Na vehicle:
-
Weigh the appropriate amount of CMC-Na powder.
-
In a sterile beaker with a magnetic stir bar, slowly add the CMC-Na powder to the sterile water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare the this compound suspension:
-
Calculate the total amount of this compound needed based on the number of animals, their average body weight, the desired dose (e.g., 20 mg/kg or 100 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Weigh the calculated amount of this compound powder.
-
In a sterile conical tube, add a small volume of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to ensure a homogenous suspension.
-
Prepare the suspension fresh daily before administration.
-
Oral Gavage Administration of this compound
This protocol details the standard procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Attach the gavage needle to the syringe filled with the calculated dose of the this compound suspension.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is inserted to the pre-measured depth, slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor it for a short period for any signs of immediate distress, such as difficulty breathing.
-
Administer the treatment daily as required by the study design.
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway activated by this compound.
Caption: Proposed signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Study
The diagram below outlines the key steps in an in vivo efficacy study of this compound.
Caption: Workflow for this compound in vivo efficacy testing.
References
- 1. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Optimal Concentration of RSVA405 for Adipocyte Differentiation Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature, lipid-laden adipocytes. This process is a key area of research for understanding and developing therapeutic strategies for obesity and related metabolic disorders. RSVA405 has emerged as a potent small-molecule inhibitor of adipogenesis. These application notes provide a comprehensive guide to utilizing this compound for the inhibition of adipocyte differentiation, detailing its optimal concentration, mechanism of action, and experimental protocols.
Mechanism of Action
This compound inhibits adipocyte differentiation primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound leads to a cascade of downstream events that ultimately suppress the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1][3] This, in turn, downregulates the expression of genes involved in lipid metabolism and accumulation, such as fatty acid synthase (FAS) and fatty acid-binding protein 4 (FABP4).[1]
Optimal Concentration of this compound
Studies utilizing the 3T3-L1 preadipocyte cell line have demonstrated that this compound effectively inhibits adipocyte differentiation in a dose-dependent manner.
Table 1: Dose-Dependent Inhibition of Adipocyte Differentiation by this compound
| Concentration | Effect on Lipid Accumulation | IC50 | Reference |
| 200 nmol/L | Significant inhibition of lipid droplet accumulation | ~0.5 µmol/L | [1] |
| 1-2 µmol/L | Significant increase in the phosphorylation of AMPK and its substrate ACC | Not Applicable | [1] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Based on these findings, an optimal concentration range for this compound to achieve significant inhibition of adipocyte differentiation in vitro is 200 nmol/L to 1 µmol/L . Researchers should perform a dose-response experiment within this range to determine the precise optimal concentration for their specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for an in vitro adipocyte differentiation inhibition assay using 3T3-L1 cells and this compound.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
-
Oil Red O staining solution
-
Isopropanol
Experimental Workflow
Caption: Experimental workflow for adipocyte differentiation inhibition assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Seed the cells into multi-well plates at a density that allows them to reach confluence.
-
-
Induction of Adipocyte Differentiation:
-
Two days post-confluence (Day 0), replace the growth medium with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Simultaneously, add this compound at various concentrations (e.g., 0, 100, 200, 500, 1000 nM) to the respective wells. A vehicle control (DMSO) should be included.
-
-
Cell Maturation:
-
On Day 2, replace the differentiation medium I with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Continue to add fresh this compound or vehicle control with each medium change.
-
-
Maintenance:
-
From Day 4 onwards, culture the cells in maintenance medium (DMEM, 10% FBS).
-
Replace the medium every two days, including the respective treatments, until Day 8 or 10.
-
-
Assessment of Adipocyte Differentiation:
-
Oil Red O Staining (Qualitative and Quantitative):
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash with water and visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.[4]
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells at different time points during differentiation.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key adipogenic markers such as Pparg, Cebpa, Fabp4, and Fasn.
-
-
Signaling Pathway
The inhibitory effect of this compound on adipocyte differentiation is mediated through the activation of the AMPK signaling pathway.
Caption: this compound signaling pathway in adipocyte differentiation inhibition.
Data Presentation
The quantitative data from the experiments should be summarized in tables for easy comparison.
Table 2: Effect of this compound on Adipogenic Gene Expression
| Treatment | Relative mRNA Expression of Pparg | Relative mRNA Expression of Cebpa | Relative mRNA Expression of Fabp4 |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (200 nM) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound (500 nM) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound (1 µM) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
Values should be normalized to the vehicle control and presented as mean ± standard deviation.
Table 3: Quantitative Analysis of Lipid Accumulation
| Treatment | Absorbance at 510 nm (Oil Red O Elution) |
| Vehicle Control | (Value ± SD) |
| This compound (200 nM) | (Value ± SD) |
| This compound (500 nM) | (Value ± SD) |
| This compound (1 µM) | (Value ± SD) |
Values should be presented as mean ± standard deviation.
Conclusion
This compound is a potent inhibitor of adipocyte differentiation with an optimal concentration range of 200 nmol/L to 1 µmol/L in 3T3-L1 cells. Its mechanism of action involves the activation of the AMPK signaling pathway, leading to the downregulation of key adipogenic transcription factors. The provided protocols offer a robust framework for investigating the anti-adipogenic effects of this compound and can be adapted for screening other potential therapeutic compounds.
References
Application Notes & Protocols: Preclinical Evaluation of RSVA405, a Novel BACE1 Inhibitor for Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] The primary pathological cascade is believed to be initiated by the abnormal processing of the amyloid precursor protein (APP), leading to the generation and aggregation of Aβ peptides. The enzyme beta-secretase 1 (BACE1) is the rate-limiting enzyme in the amyloidogenic pathway that produces Aβ.[2] This document provides a comprehensive experimental framework for the preclinical evaluation of RSVA405, a novel, potent, and selective small molecule inhibitor of BACE1. The protocols herein detail in vitro and in vivo methodologies to establish target engagement, elucidate the mechanism of action, and assess the therapeutic potential of this compound in relevant AD models.
Introduction: The Role of BACE1 in Alzheimer's Disease
The amyloid cascade hypothesis posits that the production and accumulation of Aβ peptides are central to AD pathogenesis. APP is a transmembrane protein that can be processed through two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by BACE1.[2] In the amyloidogenic pathway, BACE1 cleaves APP to generate the sAPPβ fragment and the C-terminal fragment C99. The γ-secretase complex then cleaves C99 to release Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42.[2] By inhibiting BACE1, this compound is designed to reduce the production of all Aβ species, thereby preventing plaque formation and downstream neurotoxicity.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for this compound Evaluation
A tiered approach is recommended, starting with cell-free and cell-based assays to confirm the primary mechanism of action, followed by in vivo studies in a transgenic AD animal model to assess efficacy and cognitive outcomes.
Caption: Preclinical workflow for evaluating this compound.
In Vitro Protocols & Data Presentation
Protocol: BACE1 FRET-Based Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1.
Methodology:
-
Reagents: Recombinant human BACE1, FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site), assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5), this compound, and a known BACE1 inhibitor (positive control).
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in assay buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution.
-
Add 10 µL of BACE1 enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the FRET substrate.
-
Monitor the increase in fluorescence (excitation/emission appropriate for the substrate) every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Normalize the rates to the DMSO control (100% activity) and positive control (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to BACE1 in a cellular environment.[3][4]
Methodology:
-
Reagents: SH-SY5Y cells overexpressing APP (SH-SY5Y-APP), culture medium, PBS, this compound, DMSO, lysis buffer with protease inhibitors.
-
Procedure:
-
Treat SH-SY5Y-APP cells with this compound (e.g., 10 µM) or DMSO for 1 hour.
-
Harvest, wash, and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Analyze the soluble fraction by Western blot or ELISA using an anti-BACE1 antibody.
-
-
Data Analysis:
-
Quantify the amount of soluble BACE1 at each temperature for both DMSO and this compound-treated samples.
-
Plot the percentage of soluble BACE1 against temperature. A rightward shift in the melting curve for this compound-treated samples indicates target stabilization and engagement.
-
Protocol: Cell-Based Aβ Reduction Assay
Objective: To measure the effect of this compound on the production of Aβ40 and Aβ42 in a cellular model.
Methodology:
-
Reagents: SH-SY5Y-APP cells, culture medium, this compound, DMSO.
-
Procedure:
-
Plate SH-SY5Y-APP cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or DMSO.
-
Incubate for 24 hours.
-
Collect the conditioned medium for Aβ analysis.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells to check for cytotoxicity.
-
-
Data Analysis:
-
Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using commercially available ELISA kits.
-
Normalize Aβ levels to cell viability.
-
Plot the percent reduction in Aβ40 and Aβ42 versus the log concentration of this compound to determine the EC50 values.
-
Hypothetical In Vitro Data Summary
| Assay Type | Parameter | This compound | Control Compound (Known BACE1 Inhibitor) |
| BACE1 Enzymatic Assay | IC50 | 5.2 nM | 8.1 nM |
| Cell-Based Aβ40 Assay | EC50 | 15.7 nM | 25.3 nM |
| Cell-Based Aβ42 Assay | EC50 | 14.9 nM | 23.8 nM |
| Cell Viability Assay | CC50 | > 50 µM | > 50 µM |
| CETSA | Thermal Shift (ΔTm) | +5.8 °C | +4.9 °C |
In Vivo Protocols & Data Presentation
Protocol: Efficacy Study in 5XFAD Mice
Objective: To evaluate the effect of chronic this compound administration on cognitive deficits and AD-like pathology in the 5XFAD transgenic mouse model.[5]
Methodology:
-
Animal Model: 5XFAD transgenic mice, which co-express five familial AD mutations and develop aggressive amyloid pathology starting at 2 months of age.[5]
-
Study Design:
-
Use 3-month-old male and female 5XFAD mice.
-
Randomly assign mice to two groups: Vehicle control (n=15) and this compound (n=15).
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for 3 months.
-
-
Behavioral Assessment (at 6 months of age):
-
Perform the Morris Water Maze (MWM) test to assess spatial learning and memory.[6]
-
Record escape latency (time to find the hidden platform) during the acquisition phase (5 days).
-
Perform a probe trial 24 hours after the last acquisition trial, removing the platform and measuring time spent in the target quadrant.
-
-
Post-Mortem Analysis:
-
At the end of the study, collect blood for PK analysis and perfuse the animals.
-
Harvest one brain hemisphere for biochemistry and the other for immunohistochemistry (IHC).
-
Biochemistry: Homogenize brain tissue to measure soluble and insoluble Aβ40 and Aβ42 levels via ELISA.
-
IHC: Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify plaque load, Iba1 for microglia, and GFAP for astrocytes to assess neuroinflammation.
-
Hypothetical In Vivo Data Summary
| Parameter | Measurement | Vehicle Control Group | This compound (30 mg/kg) Group | % Change |
| Morris Water Maze | Escape Latency (Day 5) | 45 ± 5 sec | 22 ± 4 sec | -51% |
| Time in Target Quadrant | 28 ± 3 % | 45 ± 4 % | +61% | |
| Brain Biochemistry | Insoluble Aβ42 (pg/mg tissue) | 12,500 ± 1,500 | 5,800 ± 900 | -54% |
| Soluble Aβ42 (pg/mg tissue) | 850 ± 120 | 380 ± 70 | -55% | |
| Immunohistochemistry | Plaque Burden (% Area) | 12.2 ± 1.8 % | 5.1 ± 1.1 % | -58% |
| Iba1+ Microglia (% Area) | 8.5 ± 1.2 % | 4.3 ± 0.8 % | -49% |
Target Engagement, Biomarker, and Efficacy Relationship
The successful development of this compound hinges on establishing a clear relationship between the drug's ability to engage its target (BACE1), modulate downstream biomarkers (Aβ), and produce a functional therapeutic outcome (cognitive improvement).
Caption: Logical flow from target engagement to functional outcome.
References
- 1. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. revvity.co.jp [revvity.co.jp]
- 4. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 5. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
Measuring Autophagy Flux with the Ratiometric Autophagy Probe GFP-LC3-RFP-LC3ΔG
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Macroautophagy, hereafter referred to as autophagy, is a fundamental cellular process for the degradation and recycling of cytoplasmic components. This catabolic pathway involves the formation of double-membraned vesicles, called autophagosomes, which engulf cellular material and deliver it to lysosomes for degradation. The entire process, from autophagosome formation to lysosomal degradation, is termed autophagic flux. Accurate measurement of autophagic flux is crucial for understanding the role of autophagy in health and disease, and for the development of therapeutic modulators of this pathway.
This document provides detailed application notes and protocols for measuring autophagic flux using a novel fluorescent probe, GFP-LC3-RFP-LC3ΔG. This genetically encoded probe allows for a ratiometric analysis of autophagy, providing a more quantitative and reliable assessment compared to traditional methods.
Principle of the GFP-LC3-RFP-LC3ΔG Probe
The GFP-LC3-RFP-LC3ΔG probe is a tandem fluorescent protein construct designed to monitor autophagic flux in living cells and organisms.[1][2][3][4] Upon expression in cells, the probe is cleaved by endogenous ATG4 proteases into two separate proteins in equimolar amounts: GFP-LC3 and RFP-LC3ΔG.
-
GFP-LC3: This portion of the probe behaves like endogenous LC3. During autophagy induction, it is lipidated and incorporated into the inner and outer membranes of autophagosomes. When autophagosomes fuse with lysosomes, the GFP-LC3 within the resulting autolysosome is degraded by lysosomal hydrolases.
-
RFP-LC3ΔG: This truncated form of LC3 lacks the C-terminal glycine required for lipidation and incorporation into autophagosomes. Consequently, RFP-LC3ΔG remains diffusely localized in the cytosol and is not degraded by autophagy. It serves as an internal control for probe expression levels.
By measuring the ratio of GFP to RFP fluorescence, one can determine the rate of autophagic flux. A decrease in the GFP/RFP ratio indicates an increase in autophagic flux, as more GFP-LC3 is being degraded. Conversely, an increase in the GFP/RFP ratio suggests an inhibition of autophagic flux.[1][2]
Signaling Pathway and Probe Mechanism
The following diagram illustrates the core autophagy signaling pathway and the mechanism of action of the GFP-LC3-RFP-LC3ΔG probe.
References
- 1. A new probe to measure autophagic flux in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Autophagic Flux Probe that Releases an Internal Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new probe to measure autophagic flux in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with RSVA405
Welcome to the technical support center for RSVA405. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent AMPK activator.
Troubleshooting Guide
Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.
Question: Why am I observing high variability in AMPK activation between experiments?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | This compound is sensitive to storage conditions. Ensure the powdered compound is stored at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent Cell Culture Conditions | Cellular metabolism, and therefore AMPK activation, is highly sensitive to the culture environment. Maintain consistency in cell passage number, confluency at the time of treatment, media composition, and incubation times.[2] |
| Variability in this compound Concentration | Ensure accurate and consistent preparation of this compound working solutions. Use freshly prepared dilutions for each experiment. This compound is soluble up to 50 mM in DMSO and 5 mM in ethanol. |
| Cell Line-Specific Effects | The response to AMPK activators can vary between cell lines. Ensure the cell line used is appropriate for the study and that baseline AMPK activity is characterized. |
| Off-Target Effects | As an indirect activator of AMPK, this compound's effects can be influenced by other cellular pathways.[3] Consider potential off-target effects and use appropriate controls to isolate the AMPK-dependent effects. |
Question: My results for downstream effects of AMPK activation (e.g., mTOR inhibition, autophagy induction) are not consistent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Duration | The kinetics of downstream signaling events can vary. Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect in your specific cell model. Published studies have used treatment times ranging from 16 to 24 hours.[4] |
| Issues with Antibody Performance in Western Blots | Inconsistent antibody quality can lead to variable results. Validate primary antibodies for the specific application and use appropriate positive and negative controls. Review and optimize your western blot protocol.[5] |
| Cellular Stress | Factors such as high cell density, nutrient deprivation, or hypoxia can independently activate AMPK and influence downstream pathways, potentially masking the effects of this compound.[6] Standardize cell culture conditions to minimize external stress. |
| Indirect AMPK Activation Mechanism | This compound facilitates CaMKKβ-dependent activation of AMPK.[4] The expression and activity of CaMKKβ in your cell line could influence the observed effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active activator of AMP-activated protein kinase (AMPK), with an EC50 of approximately 1 μM.[1][4] It facilitates the CaMKKβ-dependent activation of AMPK, which in turn inhibits the mTOR pathway and promotes autophagy.[4] This mechanism is implicated in various cellular processes, including the degradation of amyloid-β peptides and the inhibition of adipogenesis.[4]
Q2: What are the recommended storage and handling conditions for this compound?
A2:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1] For shorter-term storage, solutions can be kept at -80°C for 6 months or -20°C for 1 month.[4]
-
Solubility: Soluble up to 50 mM in DMSO and 5 mM in ethanol. For cell culture experiments, it is recommended to use fresh DMSO.[1]
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have reported using concentrations ranging from 0.2 μM to 3 μM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a potent AMPK activator, like many small molecules, the potential for off-target effects exists. As an indirect activator, its mechanism relies on the cellular machinery (CaMKKβ), which could be a source of variability.[3][4] It is crucial to include appropriate controls in your experiments, such as using a known direct AMPK activator or an AMPK inhibitor, to confirm that the observed effects are indeed mediated by AMPK.
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay
-
Cell Seeding: Plate cells (e.g., HEK293, 3T3-L1) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.2, 0.5, 1, 2, 5 μM).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Why AMPK agonists not known to be stressors may surprisingly contribute to miscarriage or hinder IVF/ART - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RSVA405 Concentration for Maximum AMPK Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RSVA405 to activate AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AMPK?
A1: this compound is a novel, synthetic small-molecule activator of AMPK.[1][2] It is a resveratrol analog with significantly greater potency.[1] this compound indirectly activates AMPK, facilitating its phosphorylation through a Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[1][3] This activation is independent of the LKB1 tumor suppressor, another major upstream kinase of AMPK.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, most studies report an apparent half-maximal effective concentration (EC50) of approximately 1 µM for AMPK activation in various cell lines, including HEK293 and SH-SY5Y cells.[1][4][5] A typical working concentration range is between 0.2 µM and 2 µM for treatments lasting up to 24 hours.[3][4]
Q3: What is the optimal incubation time for this compound treatment?
A3: The optimal incubation time can vary. Studies have shown significant AMPK activation after 24 hours of treatment with this compound.[3][4] However, for time-course experiments, it is advisable to test a range of time points (e.g., 1, 6, 12, and 24 hours) to determine the peak activation in your specific cell model.
Q4: How can I confirm that this compound is activating AMPK in my experiment?
A4: The most common method to confirm AMPK activation is to measure the phosphorylation of AMPK at Threonine 172 (Thr172) of its α-subunit using Western blotting. A significant increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK indicates activation. Additionally, you can assess the phosphorylation of a well-known AMPK substrate, Acetyl-CoA Carboxylase (ACC), at Serine 79 (Ser79).[3][6]
Q5: Is this compound cytotoxic at effective concentrations?
A5: Studies have shown that this compound does not affect the viability of proliferating preadipocytes at concentrations that effectively inhibit adipogenesis (up to 2 µM).[3] However, it is always recommended to perform a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic threshold of this compound in your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low AMPK activation (low p-AMPK/total AMPK ratio) | Incorrect this compound concentration: The concentration may be too low for your cell type. | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 10 µM). |
| Insufficient incubation time: The treatment duration may be too short. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation time. | |
| Poor this compound solubility: this compound may not be fully dissolved. | Ensure this compound is completely dissolved in a suitable solvent like DMSO before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced effects.[2] | |
| Cell line insensitivity: The cell line may have a less responsive CaMKKβ-AMPK signaling pathway. | Consider using a positive control for AMPK activation, such as AICAR or A-769662, to confirm the responsiveness of your cell line. | |
| Western blot issues: Problems with antibody quality, protein extraction, or transfer can lead to poor results. | Use validated antibodies for p-AMPK (Thr172) and total AMPK. Ensure complete protein extraction and efficient transfer during the Western blot procedure. Include a positive control cell lysate if available. | |
| High background in Western blot | Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Use a high-quality blocking buffer (e.g., 5% BSA or non-fat milk in TBST). |
| Insufficient washing: Inadequate washing steps can leave unbound antibodies on the membrane. | Increase the number and duration of washing steps with TBST. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate this compound dilution: Errors in preparing stock solutions or working concentrations. | Prepare fresh stock solutions of this compound and carefully perform serial dilutions for each experiment. | |
| Decreased cell viability | This compound cytotoxicity: The concentration used may be toxic to your specific cell line. | Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for your cells. Use concentrations well below the cytotoxic level for your AMPK activation experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the culture medium is minimal and consistent across all treatment groups, including the vehicle control. |
Data Presentation
Table 1: this compound Concentration and its Effect on AMPK Activation
| Concentration | Cell Line | Treatment Duration | Effect on p-AMPK | Reference |
| ~1 µM (EC50) | APP-HEK293 | 24 hours | Half-maximal effective concentration for mTOR inhibition and Aβ degradation | [1] |
| 1-2 µM | 3T3-L1 preadipocytes | 24 hours | Significant increase in p-AMPK and p-ACC | [3] |
| 1-3 µM | RAW 264.7 macrophages | 16 hours | Inhibition of LPS-induced STAT3 activity | [4] |
| 0.2-2 µM | 3T3-L1 cells | 24 hours | Inhibition of adipocyte differentiation | [4] |
Table 2: In Vivo Dosing of this compound
| Dose | Animal Model | Duration | Effect | Reference |
| 20-100 mg/kg/day (p.o.) | Mice on a high-fat diet | 11 weeks | Significant reduction in body weight gain | [3][5] |
| 3 mg/kg (i.p.) | Rats (ischemia-reperfusion model) | N/A | Attenuation of renal injury | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for AMPK Activation by Western Blot
Objective: To determine the dose-dependent effect of this compound on AMPK phosphorylation in a selected cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-total AMPK) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-AMPK to total AMPK for each treatment and normalize to the vehicle control.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To evaluate the potential cytotoxicity of this compound on a selected cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Cell Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) in triplicate.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound activates AMPK via the CaMKKβ pathway, leading to downstream effects.
Caption: Workflow for optimizing this compound concentration for AMPK activation.
Caption: Decision tree for troubleshooting low AMPK activation by this compound.
References
- 1. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of RSVA405 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RSVA405 in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active activator of AMP-activated protein kinase (AMPK), with a reported EC50 of 1 μM.[1] Its mechanism involves facilitating the CaMKKβ-dependent activation of AMPK. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) and the promotion of autophagy.[1][2] this compound also exhibits anti-inflammatory properties by inhibiting STAT3 function.[1][3]
Q2: What are the known on-target effects of this compound in cell-based assays?
In various cell-based models, this compound has been shown to:
-
Increase the phosphorylation of AMPK and its substrate acetyl-CoA carboxylase (ACC).[1]
-
Inhibit adipocyte differentiation and the accumulation of lipid droplets.[1][4][5]
-
Reduce the expression of key adipogenic transcription factors like PPAR-γ.[1]
-
Induce autophagy and facilitate the degradation of amyloid-β (Aβ).[1][2]
-
Inhibit LPS-induced STAT3 activity and subsequent cytokine responses in macrophages.[1]
Q3: Is there any published data on the broad off-target profile of this compound?
Currently, comprehensive public data from broad off-target screening panels (e.g., full kinome scans) for this compound is limited. A phosphoprotein screen indicated that the most significant effect was the phosphorylation of the AMPKα2 subunit, which is its intended target.[2] However, as with many small molecules, the potential for off-target interactions exists.
Q4: What are some potential off-target effects to consider based on this compound's structure and mechanism?
This compound is structurally related to resveratrol.[4] Resveratrol and its analogs are known to interact with a variety of cellular targets.[6][7] Therefore, researchers should be mindful of potential off-target effects common to this class of compounds, which may include modulation of other kinases or cellular enzymes. It is crucial to include appropriate controls to distinguish on-target from potential off-target effects.
Quantitative Data Summary
The following table summarizes the known potency of this compound from cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| AMPK Activation (EC50) | ~1 µM | APP-HEK293 cells | [1][2] |
| Inhibition of Adipogenesis (IC50) | 0.5 µM | 3T3-L1 cells | [1][5] |
| Inhibition of LPS-induced STAT3 phosphorylation (IC50) | 0.5 µM | RAW 264.7 macrophages | [3] |
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the known signaling pathway of this compound and a general workflow for investigating its potential off-target effects.
Caption: Known signaling pathway of this compound.
Caption: Experimental workflow for off-target identification.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Dose-Response Curve: Perform a detailed dose-response curve in your cell line of interest and in a control cell line expected to be non-responsive to AMPK activation. 2. Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death. 3. Rescue Experiment: If a specific off-target is suspected, attempt a rescue by overexpressing the intended target (AMPK) or knocking down the suspected off-target. |
| High Solvent Concentration | 1. Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.1%). 2. Solvent Titration: If unsure, perform a solvent titration to determine the maximum tolerated concentration. |
| Compound Instability/Precipitation | 1. Solubility Check: Visually inspect the media for any compound precipitation after addition. 2. Fresh Preparations: Always use freshly prepared dilutions from a stock solution. |
Issue 2: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | 1. Passage Number: Use cells within a consistent and low passage number range. 2. Cell Health: Ensure cells are healthy and in the exponential growth phase before treatment. 3. Authentication: Regularly authenticate your cell lines. |
| Assay Interference | 1. Autofluorescence: Some compounds can be autofluorescent. Check for this by running a sample with the compound but without the fluorescent detection reagent. 2. Luciferase Inhibition: If using a luciferase-based reporter assay, perform a counter-screen with purified luciferase to check for direct inhibition. |
| Experimental Technique | 1. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. 2. Edge Effects: To minimize edge effects in plate-based assays, avoid using the outer wells or fill them with sterile media or PBS. |
Issue 3: Observed Effect is Independent of AMPK Activation
| Potential Cause | Troubleshooting Steps |
| AMPK-independent Off-Target Effect | 1. AMPK Knockout/Knockdown Cells: The most definitive control is to test this compound in cells where AMPK has been genetically knocked out or knocked down. An AMPK-independent effect will persist in these cells. 2. Use of a Structurally Unrelated AMPK Activator: Compare the phenotype induced by this compound with that of another AMPK activator with a different chemical scaffold (e.g., A-769662). A similar phenotype suggests an on-target effect. |
| Activation of Other Pathways | 1. Pathway Analysis: Use phosphoprotein arrays or western blotting to screen for the activation or inhibition of other major signaling pathways (e.g., MAPK, PI3K/Akt). |
Experimental Protocols
Protocol 1: Kinase Profiling using a Commercial Service (e.g., KINOMEscan™)
This protocol outlines the general steps for submitting a compound like this compound for broad kinase inhibitor profiling.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Ensure the purity of the compound is high (>95%) to avoid artifacts from impurities.
-
-
Service Provider Submission:
-
Contact a commercial provider offering kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology).
-
Select the desired screening panel (e.g., a broad panel of over 400 kinases).
-
Provide the required amount and concentration of the compound as per the provider's instructions.
-
-
Data Analysis:
-
The service will provide data on the binding affinity or percent inhibition of this compound against the kinase panel at a specified concentration.
-
Analyze the data to identify any kinases that show significant interaction with this compound, other than AMPK.
-
"Hits" are typically defined as kinases with inhibition above a certain threshold (e.g., >50% at 1 µM).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound engages with its intended target (AMPK) and potential off-targets in intact cells.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein (e.g., AMPK) and suspected off-target proteins in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: General Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a method to assess the general cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative profiling of analog targets: a case study on resveratrol for mouse melanoma metastasis suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol and Its Analogues: Anti-ageing Effects and Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of RSVA405 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the AMP-activated protein kinase (AMPK) activator, RSVA405, for in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound that may be related to poor bioavailability.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanocrystal technology to increase the surface area for dissolution.[1][2] 2. Formulation with Solubilizing Agents: Prepare a formulation using surfactants, co-solvents, or complexing agents like cyclodextrins to enhance solubility.[3][4] 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to improve absorption via the lymphatic pathway.[1][5] |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption due to the compound's poor solubility and potential food effects. | 1. Standardize Administration Protocol: Ensure consistent administration with respect to the animals' fasting/fed state. Administering with a high-fat meal can sometimes improve absorption of lipophilic compounds.[5] 2. Use of Homogeneous Formulations: Employ formulations that provide a consistent and uniform dose, such as a nanosuspension or a microemulsion, to minimize variability.[6] |
| Lack of a dose-dependent effect in vivo despite in vitro potency. | Saturation of dissolution or absorption mechanisms at higher doses, leading to non-linear pharmacokinetics. | 1. Conduct a Dose-Ranging Study: Perform a pharmacokinetic study with multiple dose levels to assess dose proportionality. 2. Enhance Solubility in Formulation: Improve the formulation to ensure that the drug remains in solution at higher concentrations in the GI tract. A solid dispersion or a lipid-based system can be beneficial.[6][7] |
| Precipitation of the compound upon dilution of a stock solution for administration. | The solvent used for the stock solution (e.g., DMSO) is not miscible with the aqueous vehicle for oral gavage, causing the compound to crash out. | 1. Use of Co-solvents: Prepare the dosing solution using a mixture of a water-miscible co-solvent (e.g., polyethylene glycol, propylene glycol) and water to maintain solubility.[6] 2. Formulate as a Suspension: If a solution is not feasible, create a fine, uniform suspension using suspending agents (e.g., carboxymethylcellulose) to ensure consistent dosing. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most promising formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A1: For poorly water-soluble drugs, several strategies can be employed. These can be broadly categorized into:
-
Physical Modifications: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[2]
-
Amorphous Formulations: Creating amorphous solid dispersions, where the drug is dispersed in a hydrophilic polymer, can prevent crystallization and enhance dissolution.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can increase the solubilization of the drug in the GI tract and enhance its absorption through the lymphatic system, bypassing first-pass metabolism.[1][5]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[1]
Experimental Design
Q2: How can I screen different formulations to select the best one for my in vivo study?
A2: A tiered approach is recommended. Start with simple in vitro solubility studies in different vehicles. Promising formulations can then be advanced to in vitro dissolution testing to assess the rate and extent of drug release. The most successful candidates should then be tested in a small-scale in vivo pharmacokinetic (PK) study in a relevant animal model to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Caption: Workflow for formulation screening and selection.
Q3: What is the mechanism of action of this compound?
A3: this compound is an indirect activator of AMP-activated protein kinase (AMPK).[8][9] It does not directly bind to and activate AMPK but acts upstream.[10] Activation of AMPK, a central regulator of cellular energy, leads to the inhibition of anabolic pathways, such as fatty acid synthesis, and the activation of catabolic pathways to produce ATP.[8][10] This mechanism makes it a therapeutic candidate for metabolic diseases like obesity.[8][9]
Caption: Simplified signaling pathway of this compound.
Data on Formulation Strategies for Poorly Soluble Drugs
While specific quantitative data for this compound formulations are not publicly available, the following table summarizes the potential improvements in bioavailability that can be achieved with different formulation technologies for poorly soluble drugs in general.
| Formulation Strategy | Principle | Potential Fold-Increase in Bioavailability (Compared to Unformulated Drug) | Key Considerations |
| Micronization/Nanosuspension | Increases surface area for dissolution.[2] | 2 to 10-fold | Physical stability of nanoparticles (aggregation) can be a concern. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier in an amorphous state.[7] | 2 to 20-fold | Potential for recrystallization of the amorphous drug over time, affecting stability and dissolution. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in lipids and surfactants, forming a microemulsion in the GI tract.[1][5] | 2 to 25-fold | Can enhance lymphatic absorption, avoiding first-pass metabolism.[5] Requires careful selection of excipients. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex with the drug.[1] | 2 to 15-fold | The amount of drug that can be complexed is limited by the stoichiometry of the complex. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a general method for preparing a nanosuspension for oral administration, which can be adapted for this compound.
1. Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
2. Procedure:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse the this compound powder in the stabilizer solution to create a pre-suspension. The concentration of this compound will depend on the desired final dose.
-
Homogenize the pre-suspension using a high-pressure homogenizer at an appropriate pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles). Alternatively, use a bead mill with milling media for a specified time.
-
Monitor the particle size of the nanosuspension during homogenization using a particle size analyzer (e.g., dynamic light scattering).
-
Continue homogenization until the desired particle size (typically < 500 nm) is achieved and the particle size distribution is narrow.
-
The final nanosuspension can be used directly for oral gavage in animal studies.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the steps to create a liquid SEDDS formulation.
1. Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
2. Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a ratio of excipients from the self-emulsifying region.
-
Add the required amount of this compound to the pre-concentrate of oil, surfactant, and co-surfactant.
-
Gently heat (e.g., to 40°C) and vortex the mixture until the this compound is completely dissolved, forming a clear, homogenous liquid.
-
To test the self-emulsification properties, add a small amount of the SEDDS formulation to water and observe the formation of a clear or slightly bluish-white microemulsion.
-
The liquid SEDDS can be filled into capsules for administration or administered directly via oral gavage.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
RSVA405 Technical Support Center: Addressing Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with RSVA405 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK), with a reported EC50 of 1 μM.[1][2][3][4][5] It facilitates the CaMKKβ-dependent activation of AMPK, which in turn inhibits the mTOR signaling pathway and promotes autophagy.[1][6] This mechanism of action contributes to its various biological effects, including the degradation of amyloid-β (Aβ) peptides, anti-inflammatory effects via inhibition of STAT3 function, and inhibition of adipogenesis.[1][2][7][8] this compound is being investigated for its therapeutic potential in conditions like obesity and Alzheimer's disease.[7][8][9][10]
Q2: What are the known solubility properties of this compound?
This compound is characterized as being practically insoluble in water.[9][11] However, it exhibits good solubility in certain organic solvents.
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent before diluting it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions.
Q4: What happens when I dilute my this compound DMSO stock solution into an aqueous buffer?
It is common for compounds dissolved in a DMSO stock solution to precipitate when diluted into an aqueous medium.[12] This is due to the poor aqueous solubility of this compound. The precipitate may appear immediately or over a short period.
Q5: How can I prevent or minimize precipitation when diluting my this compound stock solution?
To minimize precipitation, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, typically below 0.1%, although this can be assay-dependent.[12] It is also important to vortex or sonicate the solution during and after the addition of the this compound stock to facilitate dissolution.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing and using this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer. | This compound has very low aqueous solubility. | Do not attempt to dissolve this compound powder directly in aqueous solutions. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. |
| A precipitate forms immediately upon diluting the DMSO stock solution into my aqueous medium. | The aqueous solubility of this compound has been exceeded. The final concentration of DMSO may be too low to maintain solubility. | - Ensure vigorous mixing (vortexing or sonication) during the dilution process.[12] - Consider increasing the final concentration of the co-solvent (e.g., DMSO) if your experimental system allows. However, always run a vehicle control to account for any solvent effects. - Decrease the final desired concentration of this compound in the aqueous medium. |
| The solution is initially clear but a precipitate forms over time. | The compound is slowly coming out of solution at that specific concentration and temperature. | - Prepare fresh solutions immediately before each experiment.[5] - Store stock solutions at -20°C or -80°C to maintain stability.[1] - If the experiment allows, briefly warming the solution to 37°C with sonication may help redissolve the precipitate.[12] |
| I observe unexpected or inconsistent results in my cell-based assays. | The actual concentration of soluble this compound may be lower than intended due to precipitation. The organic solvent (e.g., DMSO) may be affecting the cells. | - Visually inspect your final working solution for any signs of precipitation before adding it to your cells. - Prepare a solvent control with the same final concentration of the organic solvent used in your experimental samples to assess any vehicle effects.[12] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [9][11] |
| DMSO | 50 mM (15.62 mg/mL) to 62 mg/mL (198.48 mM) | [2][9] |
| Ethanol | 5 mM (1.56 mg/mL) to 2 mg/mL | [2][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 312.37 g/mol )[2]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.12 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. In this example, add 1 mL of DMSO.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for a brief period to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: General Method for Diluting this compound Stock Solution into Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
Vortex mixer or sonicator
Procedure:
-
Warm the aqueous medium to the desired experimental temperature (e.g., 37°C for cell culture experiments).
-
While vigorously vortexing the aqueous medium, add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to prepare 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock solution to 10 mL of the aqueous medium.
-
Continue to vortex or sonicate the solution for a few minutes to ensure thorough mixing and to minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared solution immediately for your experiment.
Visualizations
Caption: A workflow diagram illustrating the recommended steps for preparing aqueous solutions of this compound.
Caption: A simplified diagram of the signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 140405-36-3|DC Chemicals [dcchemicals.com]
- 5. This compound|140405-36-3|COA [dcchemicals.com]
- 6. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
minimizing cytotoxicity of RSVA405 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of RSVA405 at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active small-molecule activator of AMP-activated protein kinase (AMPK). It is structurally related to resveratrol but is approximately 40 times more potent in its action. The primary mechanism of action of this compound involves the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent activation of AMPK. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway and the promotion of autophagy.
Q2: What are the typical effective concentrations of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific biological effect being studied. However, published data provides the following guidance:
-
EC50 (half-maximal effective concentration) for AMPK activation: ~1 µM
-
IC50 (half-maximal inhibitory concentration) for adipocyte differentiation: ~0.5 µM
It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal, non-toxic concentration.
Q3: What are the potential causes of cytotoxicity observed at high concentrations of this compound?
While specific preclinical toxicology data for this compound at high concentrations is limited in publicly available literature, high concentrations of small molecules can induce cytotoxicity through several general mechanisms:
-
Off-target effects: At high concentrations, this compound may interact with other cellular targets besides AMPK, leading to unintended and toxic effects.
-
Solubility and Aggregation: Poor solubility of a compound in cell culture media can lead to the formation of aggregates, which can be cytotoxic.
-
Metabolic Burden: High concentrations of any bioactive compound can place a metabolic burden on cells, leading to stress and death.
-
Exaggerated Pharmacological Effect: Excessive activation of the AMPK pathway could potentially lead to detrimental cellular consequences, although this is less commonly reported.
Q4: How can I determine if the observed cell death is due to this compound cytotoxicity?
To confirm that this compound is the cause of the observed cytotoxicity, it is essential to include proper controls in your experiments. A dose-response experiment is the most direct way to assess this.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
Possible Cause 1: The concentration of this compound is too high.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To identify the optimal concentration range, perform a cytotoxicity assay with a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM). This will allow you to determine the IC50 value for cytotoxicity in your specific cell line.
-
Select a Working Concentration below the Cytotoxic Threshold: Based on the dose-response data, choose a concentration for your experiments that is effective for AMPK activation but well below the concentration that induces significant cell death.
Possible Cause 2: Poor solubility of this compound in the culture medium.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: this compound is typically dissolved in DMSO. Ensure that you are using a fresh, high-quality DMSO stock. Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Optimize Solvent Concentration: Keep the final concentration of the vehicle (e.g., DMSO) in the cell culture medium consistent across all treatment groups and as low as possible (typically ≤ 0.1%).
-
Visually Inspect for Precipitation: Before adding the treatment to your cells, visually inspect the diluted this compound solution for any signs of precipitation. If precipitation is observed, consider alternative solubilization methods.
Possible Cause 3: Cell line sensitivity.
Troubleshooting Steps:
-
Review Literature for Your Cell Line: Check if there are any published studies using this compound or similar AMPK activators in your cell line of interest to see reported effective and toxic concentrations.
-
Test in a Different Cell Line: If possible, compare the cytotoxic effects of this compound in your primary cell line with a more robust and commonly used cell line to gauge relative sensitivity.
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
Possible Cause 1: Suboptimal cell health or culture conditions.
Troubleshooting Steps:
-
Ensure Healthy Cell Culture: Only use cells that are in the logarithmic growth phase and have high viability. Regularly check for signs of contamination.
-
Standardize Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments, as cell density can influence the response to a compound.
-
Optimize Serum Concentration: The presence and concentration of serum in the culture medium can affect the bioavailability and cytotoxicity of small molecules. Consider reducing the serum concentration during the treatment period, but first, ensure your cells can tolerate the lower serum conditions.
Possible Cause 2: Assay-related issues.
Troubleshooting Steps:
-
Select the Appropriate Cytotoxicity Assay: Different assays measure different aspects of cell death (e.g., membrane integrity, metabolic activity, apoptosis). Choose an assay that is appropriate for your experimental question.
-
Include Proper Controls: Always include untreated controls, vehicle controls (medium with the same concentration of solvent used to dissolve this compound), and a positive control for cytotoxicity.
Quantitative Data Summary
The following table summarizes the known effective concentrations of this compound from the available literature. Note that specific cytotoxic concentrations are not well-documented and should be determined empirically for your experimental system.
| Parameter | Value | Cell Line/System | Reference |
| EC50 for AMPK activation | ~1 µM | Not specified | |
| IC50 for adipocyte differentiation | ~0.5 µM | 3T3-L1 preadipocytes | Not specified |
| IC50 for STAT3 phosphorylation inhibition | ~0.5 µM | Not specified |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the dose-dependent cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol helps to distinguish between apoptotic and necrotic cell death induced by high concentrations of this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include appropriate controls.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
best practices for long-term storage of RSVA405 in DMSO
Technical Support Center: RSVA405
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of this compound dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for this compound is DMSO.[1][2] For many organic compounds that are not readily soluble in aqueous solutions, DMSO is the preferred solvent for creating concentrated stock solutions.[3] Use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can decrease solubility and promote degradation.[1]
Q2: What is the optimal temperature for long-term storage of this compound DMSO stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For shorter periods (up to one month), -20°C is generally acceptable.[4][5] Storing at -80°C helps to minimize degradation and maintain the stability of the compound for up to six months.[4][5]
Q3: How should I prepare my this compound stock solution for storage?
A3: After dissolving this compound in DMSO to your desired concentration, it is critical to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[4][5][6][7] This practice minimizes the number of freeze-thaw cycles the main stock undergoes and reduces the risk of contamination and water absorption.[6][7]
Q4: How many freeze-thaw cycles can my this compound solution tolerate?
A4: While some studies on diverse compound libraries show no significant compound loss after as many as 11 freeze-thaw cycles, it is a best practice to avoid them whenever possible.[8][9][10] Repeated freeze-thaw cycles can increase the risk of water absorption by the hygroscopic DMSO, which may lead to compound precipitation.[11][12] Aliquoting into single-use vials is the most effective strategy to prevent this issue.[5][6][7]
Q5: The this compound powder arrived at room temperature, but the vial says to store at -20°C. Is it still viable?
A5: Yes. Most small molecules, including this compound powder, are stable at room temperature for the duration of shipping and normal handling.[3][6] The recommended storage temperature on the label (-20°C for the powder) is for optimal long-term stability.[4][6] Upon receipt, you should store the product as indicated.[6]
Data Summary: General Stability Guidelines for Small Molecules in DMSO
While specific long-term stability data for this compound is not publicly available, the following table summarizes general guidelines for storing small molecule stock solutions in DMSO at various temperatures.
| Storage Temperature | Recommended Duration | Key Considerations | Potential Issues |
| Room Temperature | Not Recommended | Should only be for short-term, active use (1-2 days).[12] | Significant degradation can occur. One study showed only 52% of compounds remained after 1 year.[13][14] |
| 4°C | Up to 2 Years (variable) | May prevent freeze-thaw cycles if DMSO doesn't freeze. | Risk of water absorption.[15] Stability is highly compound-dependent.[15] |
| -20°C | 1 Month | A common and acceptable short-term storage method.[4][5] | Sufficient for short-term stability.[4] |
| -80°C | Up to 6 Months | Recommended for long-term storage. [5][16] | Provides the best protection against chemical degradation over time. |
Troubleshooting Guide
Issue 1: I see crystals or precipitate in my this compound stock solution after thawing.
-
Possible Cause: The compound may have precipitated out of solution. This can be caused by the solution becoming supersaturated upon freezing, or by the absorption of small amounts of water into the DMSO, which can significantly decrease solubility.[1][12]
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial in a 37°C water bath for a few minutes.[3]
-
Vortex/Sonicate: Vortex the solution thoroughly or place it in a sonicator bath to facilitate re-dissolution.[3]
-
Visual Inspection: Carefully inspect the vial to ensure all precipitate has dissolved before using.
-
Use Fresh DMSO: For future preparations, ensure you are using a fresh stock of anhydrous DMSO, as moisture can reduce solubility.[1]
-
dot
Caption: Workflow for resolving compound precipitation in DMSO stocks.
Issue 2: My compound seems to have lost biological activity.
-
Possible Cause 1: Compound Degradation. Improper storage (e.g., prolonged storage at room temperature, excessive freeze-thaw cycles) can lead to the chemical degradation of this compound.
-
Possible Cause 2: Inaccurate Concentration. If some of the compound has precipitated out of solution, the actual concentration in the supernatant will be lower than expected, leading to reduced efficacy in experiments.
-
Solution: Before each use, ensure your thawed solution is homogenous and free of precipitates. Follow the steps in the troubleshooting guide above to re-dissolve any solids.
-
Experimental Protocol: Stability Assessment of this compound in DMSO
This protocol provides a general method for assessing the stability of your this compound DMSO stock under your specific laboratory conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a DMSO solution over time at different storage temperatures.
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple, tightly sealed HPLC vials to avoid cross-contamination and freeze-thaw cycles.
-
Designate sets of aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
-
Time Points:
-
Establish the time points for analysis (e.g., T=0, 24 hours, 1 week, 1 month, 3 months, 6 months).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to equilibrate to room temperature for at least one hour before opening.[4]
-
Dilute the samples to a concentration suitable for HPLC analysis using an appropriate solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Analyze the samples via a reverse-phase HPLC system with a UV detector set to the appropriate wavelength for this compound.
-
The peak area corresponding to this compound at the T=0 time point is considered 100% integrity.
-
Calculate the percentage of this compound remaining at subsequent time points by comparing the peak area to the T=0 sample.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
dot
Caption: Workflow for assessing compound stability via HPLC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|140405-36-3|COA [dcchemicals.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. captivatebio.com [captivatebio.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. ziath.com [ziath.com]
- 13. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Variables in RSVA405 Autophagy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RSVA405 to study autophagy. The information is tailored for researchers, scientists, and drug development professionals to help ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
A1: this compound is a potent, orally active, small-molecule activator of AMP-activated protein kinase (AMPK).[1][2] It functions as an indirect activator of AMPK by facilitating its CaMKKβ-dependent activation.[3] Activated AMPK then inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[3][4] This inhibition of the mTOR signaling pathway initiates the autophagic process.[3]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can be cell-type dependent. However, published studies have shown effective concentrations ranging from 0.2 µM to 3 µM.[1] A good starting point for dose-response experiments is between 0.5 µM and 2 µM.[1][2][5] The half-maximal effective concentration (EC50) for AMPK activation and subsequent effects on autophagy and Aβ degradation has been reported to be approximately 1 µM in cell-based assays.[1][3][6]
Q3: How can I be sure that the observed increase in LC3-II is due to autophagy induction and not a blockage of autophagic flux?
A3: This is a critical control in autophagy experiments. An increase in the autophagosome marker LC3-II can indicate either an increase in autophagosome formation (autophagy induction) or a blockage in the fusion of autophagosomes with lysosomes for degradation (autophagic flux inhibition).[7][8] To distinguish between these two possibilities, you must perform an autophagic flux assay. This is typically done by treating your cells with this compound in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[9][10][11] If this compound truly induces autophagy, you will observe a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with the inhibitor alone.[7]
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While this compound is characterized as a potent AMPK activator, like many small molecules, the possibility of off-target effects should be considered. The primary reported mechanism of action is through the CaMKKβ-AMPK-mTOR pathway.[3] However, it is good practice to include control experiments to validate that the observed effects are indeed mediated by this pathway. This can be achieved by using AMPK inhibitors (like Compound C) or through genetic approaches such as siRNA-mediated knockdown of AMPK.
Q5: Besides LC3-II, what other markers can I use to monitor this compound-induced autophagy?
A5: In addition to monitoring the conversion of LC3-I to LC3-II, you can also measure the degradation of p62/SQSTM1.[12][13] p62 is an autophagy substrate that gets degraded upon autophagic activation.[13][14] Therefore, a decrease in p62 levels would be indicative of increased autophagic flux.[13] Monitoring both LC3-II levels and p62 degradation provides a more robust assessment of autophagy.[11] Other methods include fluorescence microscopy to observe the formation of LC3 puncta (autophagosomes) or using tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3) to monitor autophagosome maturation into autolysosomes.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in LC3-II after this compound treatment. | 1. Suboptimal concentration of this compound: The concentration may be too low for your specific cell line. 2. Cell line is resistant to this compound-induced autophagy. 3. High basal autophagy: The cells may already have a high basal level of autophagy, masking the effect of this compound. 4. Incorrect antibody or western blotting technique. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 5 µM). 2. Use a positive control: Treat cells with a known autophagy inducer like rapamycin or starve them of amino acids to confirm the cellular machinery for autophagy is functional. 3. Measure autophagic flux: A high basal flux might be present. Use lysosomal inhibitors to get a clearer picture. 4. Validate your LC3 antibody and optimize western blotting conditions. |
| Increased LC3-II but no decrease in p62 levels. | 1. Blockage of autophagic flux: this compound might be impairing lysosomal degradation in your specific experimental setup. 2. Transcriptional upregulation of p62: The p62 protein level can be regulated at the transcriptional level.[11] | 1. Perform an autophagic flux assay: This is crucial to determine if the lysosomal degradation pathway is functional. 2. Measure p62 mRNA levels: Use qRT-PCR to check if p62 transcription is being affected by this compound treatment. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Passage number, cell density, and media conditions can all affect autophagy. 2. Instability of this compound: Improper storage or handling of the compound. | 1. Standardize your cell culture protocols: Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Follow the manufacturer's instructions for storing and handling this compound. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell death observed at higher concentrations of this compound. | Cytotoxicity: High concentrations of any compound can be toxic to cells. | Perform a cell viability assay: Use assays like MTT or trypan blue exclusion to determine the cytotoxic concentration of this compound for your cell line and use concentrations well below this threshold for your autophagy experiments. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from published studies.
| Parameter | Cell Line/Model | Concentration | Observed Effect | Reference |
| AMPK Activation (EC50) | Cell-based assays | ~1 µM | Potent activation of AMPK | [1][3] |
| Inhibition of Adipocyte Differentiation (IC50) | 3T3-L1 cells | 0.5 µM | Inhibition of adipogenesis | [2][5] |
| Inhibition of mTOR and Autophagy Induction | APP-HEK293 cells | 1-3 µM | Inhibition of mTOR and induction of autophagy | [1] |
| Inhibition of STAT3 Activity | RAW 264.7 macrophages | 1-3 µM | Inhibition of LPS-induced STAT3 activity | [1] |
| Reduction of Body Weight Gain (in vivo) | Mice on a high-fat diet | 20-100 mg/kg/day (p.o.) | Significant reduction in body weight gain | [2][5] |
Experimental Protocols
Protocol 1: LC3-II Turnover (Autophagic Flux) Assay by Western Blot
This protocol is to determine if this compound induces autophagy by measuring autophagic flux.
Materials:
-
Cell culture reagents
-
This compound
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-LC3, anti-p62, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO)
-
Group 2: this compound (at desired concentration)
-
Group 3: Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) alone for the last 2-4 hours of the experiment.
-
Group 4: this compound for the desired duration, with the addition of Bafilomycin A1 or Chloroquine for the final 2-4 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A significant increase in LC3-II in the this compound + inhibitor group compared to the inhibitor-only group indicates autophagy induction.
Protocol 2: p62/SQSTM1 Degradation Assay
This protocol is used as a complementary method to assess autophagic flux.
Procedure:
Follow the same procedure as the LC3-II Turnover Assay. A decrease in p62 protein levels in the this compound-treated group compared to the vehicle control group indicates an increase in autophagic flux. In the presence of a lysosomal inhibitor, p62 degradation should be blocked, leading to its accumulation.
Visualizations
Caption: Signaling pathway of this compound-induced autophagy.
Caption: Workflow for assessing autophagic flux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Autophagy Modulators Dissected by Quantitative Systems Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Assays to Monitor Autophagy Progression in Cell Cultures [mdpi.com]
- 9. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. umbrella.lib.umb.edu [umbrella.lib.umb.edu]
- 13. researchgate.net [researchgate.net]
- 14. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Translating RSVA405 In Vitro Findings to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with translating in vitro findings of the AMPK activator, RSVA405, to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small-molecule, indirect activator of AMP-activated protein kinase (AMPK).[1][2] Unlike direct activators, this compound does not bind directly to the AMPK complex. Instead, it acts upstream, likely by increasing the cellular AMP:ATP ratio, which in turn activates AMPK.[3] Its primary reported downstream effect is the potent inhibition of adipogenesis, making it a potential therapeutic agent for obesity and related metabolic diseases.[1]
Q2: I'm seeing a significant difference between the in vitro potency (IC50) of this compound in my cell-based assays and the effective dose (in vivo) in my animal models. Is this expected?
Yes, a discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism is far more complex than in a cell culture dish. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to a requirement for higher doses in vivo.
-
Metabolism: this compound may be subject to first-pass metabolism in the liver and gut, reducing the amount of active compound that reaches systemic circulation.
-
Protein Binding: Binding to plasma proteins can reduce the free fraction of this compound available to interact with its target.
-
Target Engagement: Achieving sufficient target engagement in the relevant tissues in a whole organism requires overcoming physiological barriers that are not present in vitro.
Q3: What are some common reasons for observing reduced or no efficacy of this compound in animal models compared to in vitro studies?
Beyond the general challenges mentioned above, specific issues could include:
-
Inadequate Dosing or Formulation: The dose might be too low to achieve a therapeutic concentration at the target site, or the formulation may not be optimal for absorption.
-
Animal Model Selection: The chosen animal model may not accurately recapitulate the human condition being studied, or there may be species-specific differences in metabolism or target biology.
-
Route of Administration: The route of administration significantly impacts the pharmacokinetic profile. Oral administration, for instance, introduces variability due to absorption and first-pass metabolism.
Q4: Are there any known off-target effects of this compound that I should be aware of in my in vivo studies?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule, the potential for off-target activities exists and should be considered, especially if unexpected phenotypes are observed in vivo. General strategies to investigate potential off-target effects include:
-
Phenotypic Counter-screens: Testing the compound in cell lines or animal models where the primary target (AMPK) is not expressed or is inhibited.
-
Broad Kinase Profiling: Screening this compound against a panel of kinases to identify unintended interactions.
-
Comprehensive Toxicological Studies: In-depth safety and toxicology assessments in animal models can reveal potential off-target liabilities.
Troubleshooting Guides
Issue 1: Poor or inconsistent efficacy of this compound in an oral administration mouse model.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Consider co-administration with a vehicle that enhances solubility and absorption. Perform a pilot pharmacokinetic study to determine the plasma concentration of this compound after oral dosing. |
| Rapid Metabolism | Investigate the metabolic stability of this compound in mouse liver microsomes in vitro. If metabolism is rapid, consider alternative routes of administration (e.g., intraperitoneal injection) or the use of metabolic inhibitors (use with caution and appropriate controls). |
| Inadequate Formulation | Ensure this compound is fully solubilized or forms a stable suspension in the vehicle. Common vehicles for oral gavage in mice include 0.5% methylcellulose or a mixture of DMSO, PEG400, Tween-80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. |
| Incorrect Gavage Technique | Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can cause distress and inconsistent absorption. Training and practice are crucial. |
Issue 2: Unexpected toxicity or adverse effects observed in animal models.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Run a vehicle-only control group to assess any adverse effects caused by the formulation itself. High concentrations of solvents like DMSO can be toxic. |
| Off-Target Effects | As mentioned in the FAQs, consider performing counter-screens or broader profiling to identify potential off-target interactions. A thorough literature search on the known effects of AMPK activation in the observed phenotype's context might also provide clues. |
| Dose-Limiting Toxicity | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Subsequent efficacy studies should be conducted at doses below the MTD. |
Data Presentation
Table 1: Comparison of this compound In Vitro Potency and In Vivo Efficacy
| Parameter | System | Endpoint | Value | Reference |
| IC50 | 3T3-L1 Adipocytes | Inhibition of Lipid Accumulation | 0.5 µmol/L | [1][4] |
| Effective Dose | High-Fat Diet-Fed Mice | Reduction of Body Weight Gain | 20 and 100 mg/kg/day (oral) | [1] |
Experimental Protocols
Key Experiment 1: In Vitro Adipocyte Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.
-
Induction of Differentiation: Once confluent, induce differentiation using a standard cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
This compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) throughout the differentiation period (typically 8-10 days).
-
Assessment of Adipogenesis:
-
Oil Red O Staining: On the final day, fix the cells and stain with Oil Red O to visualize lipid droplets.
-
Lipid Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.
-
Gene Expression Analysis: Perform qRT-PCR to measure the expression of key adipogenic marker genes such as PPARγ and C/EBPα.
-
Key Experiment 2: In Vivo Mouse Model of Diet-Induced Obesity
Objective: To evaluate the efficacy of orally administered this compound in preventing weight gain in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6J) and feed them a high-fat diet to induce obesity.
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control daily via oral gavage at the desired doses (e.g., 20 and 100 mg/kg).
-
-
Monitoring:
-
Monitor body weight and food intake regularly throughout the study period.
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).
-
Harvest and weigh adipose tissue depots.
-
-
Data Analysis: Compare the changes in body weight, metabolic parameters, and adipose tissue mass between the this compound-treated groups and the vehicle control group.
Visualizations
Caption: Simplified signaling pathway of this compound.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Western Blot Techniques for Phosphorylated AMPK Detection
Welcome to the technical support center for the detection of phosphorylated AMP-activated protein kinase (p-AMPK) using Western blot. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not getting any signal for phosphorylated AMPK (p-AMPK)?
A1: A lack of signal for p-AMPK can stem from several factors throughout the Western blot process. A primary reason is the rapid dephosphorylation of proteins upon cell lysis.[1][2] To prevent this, it is crucial to work quickly, keep samples on ice, and use lysis buffers supplemented with a cocktail of phosphatase and protease inhibitors.[2] Other potential causes include:
-
Insufficient Protein Load: Phosphorylated proteins are often low in abundance.[1] Increasing the amount of protein loaded onto the gel can enhance signal detection.
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. It is advisable to perform a titration to determine the optimal antibody concentration.
-
Inefficient Protein Transfer: Verify the transfer of proteins from the gel to the membrane using Ponceau S staining. For low molecular weight proteins, smaller pore-sized membranes (0.2 µm) are recommended.
-
Incorrect Blocking Agent: While non-fat milk is a common blocking agent, it contains the phosphoprotein casein, which can lead to high background and mask the p-AMPK signal.[1][3] Using Bovine Serum Albumin (BSA) is often recommended for phospho-protein detection.[1][3]
-
Antibody Inactivity: Ensure the primary antibody has been stored correctly and has not expired. Repeated freeze-thaw cycles should be avoided.[2][4]
Q2: My Western blot for p-AMPK shows high background. What can I do to reduce it?
A2: High background can obscure the specific signal of p-AMPK and is a common issue. Several factors can contribute to this problem:
-
Blocking Inefficiency: Inadequate blocking is a frequent cause. Increase the blocking time and consider using 5% BSA in Tris-Buffered Saline with Tween 20 (TBST) instead of milk-based blockers.[5]
-
Antibody Concentration: Both primary and secondary antibody concentrations might be too high.[6] Optimizing these through titration is recommended.
-
Washing Steps: Insufficient washing between antibody incubations can lead to non-specific binding. Increase the number and duration of washes with TBST.[7]
-
Sample-Related Issues: Tissue samples, particularly from the liver, can be prone to high background.[8] Proper sample preparation, including sonication, can help mitigate this.[8]
-
Buffer Choice: Avoid using phosphate-buffered saline (PBS) in your wash buffers, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[3] TBST is the preferred wash buffer.
Q3: I see multiple non-specific bands in my p-AMPK Western blot. How can I improve specificity?
A3: The presence of non-specific bands can make data interpretation difficult. To enhance the specificity of your p-AMPK detection:
-
Optimize Antibody Concentration: A high concentration of the primary antibody is a common reason for non-specific binding. Titrate your antibody to find the lowest concentration that still provides a strong specific signal.
-
Increase Washing Stringency: More stringent and longer washes with TBST can help remove weakly bound, non-specific antibodies.
-
Check Antibody Specificity: Ensure that the primary antibody is specific for p-AMPK at the correct phosphorylation site (Threonine 172).[9] Consult the manufacturer's datasheet for validation data.
-
Sample Preparation: Proper sample handling is critical. The method of sacrifice and tissue preparation can impact the phosphorylation state of AMPK.[7] Using techniques like focused microwave irradiation for tissue fixation can prevent artifactual increases in phosphorylation.[7]
-
Use a Monoclonal Antibody: Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies.
Q4: How should I quantify my p-AMPK Western blot results?
A4: Accurate quantification of p-AMPK levels requires normalization to an appropriate internal control. The gold standard for this is to normalize the phosphorylated protein signal to the total protein level of the target itself.[10][11] This is achieved by stripping the membrane after detecting p-AMPK and re-probing with an antibody against total AMPK.[9][10] This approach accounts for any variations in protein loading and transfer.[11] Alternatively, a housekeeping protein like GAPDH or β-actin can be used as a loading control, but normalizing to total AMPK is preferred for phosphorylation studies.[3]
Troubleshooting Guide
This table provides a quick reference for common problems encountered during p-AMPK Western blotting and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Rapid dephosphorylation of the target protein. | Use fresh lysates and always include phosphatase and protease inhibitors in your lysis buffer.[2] Keep samples on ice.[2] |
| Low abundance of phosphorylated protein. | Increase the total protein amount loaded per well (20-60 µg).[6][9] Consider immunoprecipitation to enrich for p-AMPK. | |
| Suboptimal primary antibody concentration. | Perform an antibody titration to find the optimal concentration. Increase the incubation time (e.g., overnight at 4°C).[6] | |
| Inefficient protein transfer to the membrane. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Inappropriate blocking buffer. | Use 5% BSA in TBST instead of non-fat milk.[3] |
| Antibody concentration is too high. | Reduce the concentration of primary and/or secondary antibodies.[6] | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[7] | |
| Non-specific Bands | Primary antibody concentration is too high. | Titrate the primary antibody to the lowest effective concentration. |
| Cross-reactivity of the secondary antibody. | Ensure the secondary antibody is specific to the primary antibody's host species. | |
| Sample degradation or modification. | Use fresh samples and include protease/phosphatase inhibitors.[2] |
Experimental Protocols
Detailed Western Blot Protocol for p-AMPK Detection
This protocol provides a step-by-step guide for the detection of phosphorylated AMPK.
1. Sample Preparation:
-
Wash cells with ice-cold PBS.[9]
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[9]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9][12]
2. SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.[9]
-
Run the gel at 100-120V until the dye front reaches the bottom.[9]
-
Transfer the separated proteins to a PVDF membrane.[9]
3. Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody specific for p-AMPK (e.g., anti-p-AMPKα Thr172) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
4. Stripping and Re-probing for Total AMPK:
-
To normalize the data, the membrane can be stripped of the bound antibodies.
-
Incubate the membrane in a stripping buffer.
-
Re-block the membrane and probe with an antibody for total AMPK.[9]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Load per Lane | 20 - 60 µg | May need optimization based on p-AMPK abundance.[6][9] |
| Primary Antibody Dilution (p-AMPK) | 1:1000 | This is a starting point and should be optimized.[6][7] |
| Primary Antibody Dilution (Total AMPK) | 1:2000 | This is a starting point and should be optimized.[7] |
| Secondary Antibody Dilution | 1:5000 | A higher dilution can help reduce background.[6] |
| Blocking Time | 1 hour | Can be extended if high background persists. |
| Primary Antibody Incubation | Overnight at 4°C | Ensures sufficient binding for low-abundance proteins.[1][6] |
| Secondary Antibody Incubation | 1 hour at room temperature |
Visual Guides
AMPK Signaling Pathway
Caption: The AMPK signaling cascade is activated by cellular stressors, leading to the phosphorylation of AMPK at Threonine 172 by upstream kinases like LKB1 and CaMKKβ. Activated p-AMPK then regulates downstream metabolic pathways.
Western Blot Workflow for p-AMPK Detection
Caption: A streamlined workflow for Western blot analysis of p-AMPK, from sample preparation and protein separation to immunodetection and final quantification.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. researchgate.net [researchgate.net]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. licorbio.com [licorbio.com]
- 12. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Validating the In Vivo AMPK-Activating Effect of RSVA405: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RSVA405, a novel synthetic activator of AMP-activated protein kinase (AMPK), with other established AMPK activators. The focus is on the in vivo validation of its therapeutic potential, particularly in the context of metabolic diseases such as obesity. Experimental data from preclinical studies are presented to facilitate an objective comparison of performance.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo effects of this compound and two well-established AMPK activators, Metformin and A-769662, in mouse models of diet-induced obesity. It is important to note that the data presented are compiled from separate studies and do not represent a direct head-to-head comparison. Variations in experimental conditions, such as the specific high-fat diet composition and duration of treatment, may influence the observed outcomes.
| Compound | Mechanism of Action | Animal Model | Dosage and Administration | Key In Vivo Effects | Reference |
| This compound | Indirect AMPK activator (facilitates CaMKKβ-dependent activation) | C57BL/6 mice on a high-fat diet | 20-100 mg/kg/day, oral gavage | Significantly reduced body weight gain. | [1] |
| Metformin | Indirect AMPK activator (inhibits mitochondrial complex I) | C57BL/6J mice on a high-fat diet | 150-300 mg/kg, oral gavage or 0.25-0.5% in diet | Markedly reduced body weight gain and improved glucose intolerance. | [2] |
| A-769662 | Direct allosteric AMPK activator | C57BL/6J mice on a high-fat diet | Not specified for weight reduction in a direct comparative model | Promotes browning of white adipose tissue, suggesting a role in increasing energy expenditure. | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in validating AMPK activation, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study to validate the AMPK-activating effect of a compound like this compound in a diet-induced obesity mouse model.
Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice, 6-8 weeks old at the start of the study.
-
Housing: Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Diet: To induce obesity, mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks[4]. A control group is maintained on a standard chow diet.
-
Monitoring: Body weight and food intake are monitored weekly. Mice are considered obese when their body weight is significantly higher than the control group.
Compound Administration
-
Acclimatization: Prior to the start of treatment, obese mice are acclimatized to handling and the oral gavage procedure for several days.
-
Grouping: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like metformin).
-
Preparation of Dosing Solution: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.
-
Administration: The compound is administered daily via oral gavage at the specified dosages (e.g., 20 and 100 mg/kg for this compound)[1]. The volume administered is typically based on the most recent body weight measurement. The vehicle is administered to the control group.
In Vivo Efficacy Assessment
-
Body Weight and Food Intake: Monitored daily or weekly throughout the treatment period.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Ex Vivo Analysis of AMPK Activation
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues such as epididymal white adipose tissue (eWAT), liver, and skeletal muscle are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Western Blot Analysis for AMPK Phosphorylation:
-
Protein Extraction: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK, specifically targeting Thr172) and total AMPK.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: The band intensities are quantified, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation[5].
-
References
- 1. The New Role of AMP-Activated Protein Kinase in Regulating Fat Metabolism and Energy Expenditure in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP-Activated Protein Kinase (AMPK) Regulates Energy Metabolism through Modulating Thermogenesis in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase activation suppresses leptin expression independently of adipogenesis in primary murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of RSVA405 and metformin in obesity models
An In-depth Comparison of Efficacy in Preclinical Obesity Models for Researchers and Drug Development Professionals
In the relentless pursuit of effective therapeutics for obesity, a condition reaching pandemic proportions, researchers are exploring a spectrum of molecular targets. Among these, the AMP-activated protein kinase (AMPK) pathway has emerged as a key regulator of cellular energy homeostasis, making it an attractive target for anti-obesity drug development. This guide provides a comprehensive comparison of a novel AMPK activator, RSVA405, and the well-established first-line type 2 diabetes drug with known anti-obesity effects, metformin. This analysis is based on available preclinical data from diet-induced obesity models, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
At a Glance: Key Efficacy Parameters
To facilitate a clear and concise comparison, the following table summarizes the key quantitative data on the efficacy of this compound and metformin in high-fat diet (HFD)-induced obese mouse models. It is important to note that these data are compiled from separate studies, and direct head-to-head clinical trials have not yet been conducted.
| Parameter | This compound | Metformin |
| Drug Class | Small Molecule AMPK Activator | Biguanide |
| Animal Model | C57BL/6J mice on High-Fat Diet | C57BL/6J mice on High-Fat Diet |
| Treatment Duration | 11 weeks | 4 - 14 weeks |
| Dosage | 20 mg/kg/day and 100 mg/kg/day (oral) | 50 - 300 mg/kg/day (oral or in drinking water) |
| Effect on Body Weight | Significantly prevented HFD-induced body weight gain. At 11 weeks, the 100 mg/kg/day group showed a body weight comparable to the standard diet group. | Dose-dependent reduction in body weight gain. Studies show significant decreases in final body weight compared to HFD-fed controls. |
| Effect on Fat Mass | Data not explicitly available in the primary study, but the prevention of body weight gain in the absence of changes in food intake suggests a reduction in fat accumulation. | Significantly reduces total fat mass. One study showed a marked decrease in the wet weights of various body fat pads. |
| Effect on Food Intake | No significant difference in food intake was observed between the this compound-treated and untreated HFD-fed groups. | Some studies report a reduction in food intake, while others show no significant change, suggesting multiple mechanisms of action beyond appetite suppression. |
| Mechanism of Action | Potent, indirect activator of AMPK. Inhibits adipogenesis (the formation of fat cells). | Activates AMPK. Also has effects on the gut microbiome, appetite regulation, and hepatic gluconeogenesis. |
Delving into the Mechanisms: Signaling Pathways
Both this compound and metformin exert their metabolic benefits, at least in part, through the activation of AMPK. This master metabolic regulator, once activated, initiates a cascade of downstream events that shift the cellular metabolism from anabolic (building up) to catabolic (breaking down) processes.
Caption: Simplified signaling pathway of this compound and metformin via AMPK activation.
This compound is described as a potent, indirect activator of AMPK. Its primary mechanism in the context of the cited obesity study is the inhibition of adipogenesis, the process of forming new fat cells. By activating AMPK, this compound effectively puts the brakes on the generation of new adipocytes, thereby preventing the expansion of fat tissue.
Metformin also activates AMPK, which contributes to its beneficial metabolic effects. However, its mechanism is more pleiotropic. Beyond AMPK activation, metformin has been shown to modulate the gut microbiome, increase the secretion of anorectic gut hormones like GLP-1, and directly inhibit the production of glucose in the liver (hepatic gluconeogenesis).
Under the Microscope: Experimental Protocols
The following outlines a typical experimental workflow for evaluating the efficacy of anti-obesity compounds in a diet-induced obesity mouse model, based on the methodologies described in the reviewed literature.
A Head-to-Head Comparison of RSVA405 and AICAR in Activating AMPK
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer. The development of small molecule activators of AMPK is of significant interest. This guide provides a detailed head-to-head comparison of two commonly used AMPK activators, RSVA405 and AICAR, focusing on their mechanisms of action, potency, and the experimental protocols to assess their efficacy.
Mechanism of Action: A Tale of Two Pathways
This compound and AICAR activate AMPK through distinct mechanisms. This compound is a resveratrol analog that acts as an indirect activator of AMPK. It is believed to facilitate the activation of AMPK by the upstream kinase Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ). In contrast, AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a cell-permeable adenosine analog that is taken up by cells and converted to ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[1] ZMP is an AMP mimic that directly binds to the γ-subunit of AMPK, leading to its allosteric activation.[1]
dot
Caption: Signaling pathways for this compound and AICAR in AMPK activation.
Quantitative Comparison of this compound and AICAR
Direct head-to-head quantitative comparisons of this compound and AICAR in the same experimental system are limited in publicly available literature. However, based on existing data, a comparative summary can be assembled.
| Parameter | This compound | AICAR | Reference(s) |
| Mechanism of Action | Indirect activator, facilitates CaMKKβ-dependent activation | Direct activator, intracellularly converted to ZMP (an AMP analog) which allosterically activates AMPK | [1] |
| EC50 (in cell-based assays) | ~1 µM | Highly variable (typically in the mM range), dependent on cell type and experimental conditions | [2] |
| Potency | Potent, active at low micromolar concentrations | Less potent than this compound, requires higher concentrations for activation | [1][2] |
| Oral Bioavailability | Orally active in mice | Limited oral bioavailability | [3] |
Experimental Protocols
To evaluate and compare the efficacy of AMPK activators like this compound and AICAR, two key experiments are routinely performed: Western blotting to detect the phosphorylation of AMPK and its downstream targets, and in vitro kinase assays to measure AMPK activity directly.
Experimental Workflow for Comparing AMPK Activators
dot
Caption: A typical experimental workflow for comparing AMPK activators.
Detailed Protocol: Western Blotting for Phosphorylated AMPK (pAMPK) and ACC (pACC)
This protocol outlines the steps to assess the activation of AMPK by measuring the phosphorylation of AMPK at Threonine 172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Serine 79.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, 3T3-L1, or a cell line relevant to the research question) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and AICAR (e.g., 0.1, 0.5, 2 mM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAMPK (Thr172), total AMPK, pACC (Ser79), and total ACC overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Detailed Protocol: In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
1. Immunoprecipitation of AMPK (from cell lysates):
-
Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated AMPK beads in kinase assay buffer.
-
Prepare a reaction mixture containing the AMPK immunoprecipitate, a synthetic peptide substrate (e.g., SAMS peptide), and ATP (including γ-³²P-ATP for radioactive detection or using a non-radioactive method).
-
Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for 10-20 minutes.
3. Quantification of Substrate Phosphorylation:
For Radioactive Assay:
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
For Non-Radioactive Assay (e.g., ADP-Glo™ Kinase Assay):
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus to the kinase activity.[4]
Conclusion
Both this compound and AICAR are valuable tools for studying AMPK activation. This compound presents as a more potent, orally available compound that acts through an indirect mechanism. AICAR, while a widely used research tool, is less potent and its mechanism relies on intracellular conversion to an AMP mimic. The choice between these activators will depend on the specific experimental context, including the desired mode of action, the cell type or animal model being used, and the required potency. The provided experimental protocols offer a robust framework for the direct comparison of these and other AMPK activators in a research setting.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Validating mTOR Pathway Inhibition: A Comparative Guide to RSVA405 and Other Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RSVA405 and other prominent mTOR pathway inhibitors, supported by experimental data and detailed protocols. The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates fundamental cellular processes, making it a key target in various therapeutic areas, including oncology.
This guide will delve into the validation of mTOR pathway inhibition, comparing the novel resveratrol analog this compound with established mTOR inhibitors. We will explore their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for assessing their efficacy.
Comparative Analysis of mTOR Inhibitors
The mTOR signaling pathway is complex, involving two distinct complexes, mTORC1 and mTORC2.[1] Various inhibitors have been developed, each with a unique mechanism of action. These can be broadly categorized as allosteric inhibitors (e.g., rapamycin and its analogs, known as rapalogs), ATP-competitive mTOR kinase inhibitors, and dual PI3K/mTOR inhibitors.[2]
This compound: An Indirect Modulator of the mTOR Pathway
Quantitative Comparison of Direct mTOR Inhibitors
For a direct comparison of potency, the half-maximal inhibitory concentration (IC50) is a key metric. The table below summarizes the IC50 values for several well-characterized mTOR inhibitors.
| Inhibitor Class | Inhibitor | Target(s) | IC50 (in vitro) | Mechanism of Action |
| Allosteric Inhibitor | Rapamycin | mTORC1 | ~0.1 nM | Binds to FKBP12, forming a complex that allosterically inhibits mTORC1.[6] |
| Everolimus (RAD001) | mTORC1 | 1.6-2.4 nM | A derivative of rapamycin with a similar mechanism of action.[7] | |
| ATP-Competitive mTOR Kinase Inhibitors | Torin 1 | mTORC1/mTORC2 | 2-10 nM | Competes with ATP at the mTOR kinase domain, inhibiting both mTORC1 and mTORC2.[8] |
| OSI-027 | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2) | A selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[8] | |
| AZD8055 | mTORC1/mTORC2 | ~1 nM | A potent and selective ATP-competitive mTOR kinase inhibitor. | |
| Dual PI3K/mTOR Inhibitors | Dactolisib (BEZ235) | PI3K/mTOR | ~20.7 nM (mTOR) | An ATP-competitive inhibitor targeting both the PI3K and mTOR kinases.[2] |
| Gedatolisib (PKI-587) | PI3K/mTOR | 1.6 nM (mTOR) | A potent dual inhibitor of PI3K and mTOR.[2] |
Experimental Validation of mTOR Inhibition
The most common method to validate the inhibition of the mTOR pathway is to measure the phosphorylation status of its key downstream effectors by Western blotting. The primary targets for mTORC1 activity are p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9] Inhibition of mTORC1 leads to a decrease in the phosphorylation of S6K at threonine 389 (p-S6K T389) and 4E-BP1 at threonine 37/46 (p-4E-BP1 T37/46).
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the efficacy of an mTOR inhibitor.
Detailed Western Blot Protocol
This protocol provides a detailed methodology for assessing the inhibition of the mTOR pathway by analyzing the phosphorylation of its downstream targets.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., cancer cell lines with known mTOR pathway activation) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours before treatment.
-
Treat cells with various concentrations of the mTOR inhibitor (e.g., this compound, Rapamycin) for a specified time (e.g., 1-24 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K (T389), total S6K, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative inhibition.
Signaling Pathway and Logical Validation
The following diagrams illustrate the mTOR signaling pathway and the logical framework for validating its inhibition.
References
- 1. Transient mTOR Inhibition Facilitates Continuous Growth of Liver Tumors by Modulating the Maintenance of CD133+ Cell Populations | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol Inhibits mTOR Signaling by Promoting the Interaction between mTOR and DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of mTOR Inhibition-Involved Pathway in Ovarian Clear Cell Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RSVA405 and Other Autophagy Inducers for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RSVA405, a potent SIRT1 activator, with other well-established autophagy inducers. This analysis is supported by experimental data to inform the selection of appropriate compounds for preclinical studies.
Autophagy, a cellular self-cleaning process, is critical for maintaining cellular homeostasis. Its dysregulation is implicated in numerous diseases, making the identification and characterization of potent autophagy inducers a key focus in drug discovery. This guide focuses on this compound, a compound closely related to Resveratrol (RSV), known for its role in activating Sirtuin-1 (SIRT1), a key regulator of autophagy. We compare its performance with other widely used autophagy inducers, providing quantitative data and detailed experimental protocols to aid in your research.
Performance Comparison of Autophagy Inducers
The efficacy of various autophagy inducers can be quantified by measuring key autophagy markers such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. The following table summarizes the performance of this compound (represented by its parent compound, Resveratrol) in comparison to other common inducers.
| Autophagy Inducer | Concentration | Cell Line | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Reference |
| Resveratrol | 50 µM | ARPE-19 | Increased | Decreased | [1] |
| Resveratrol | 100 µM | A549 | Increased | Decreased | [2] |
| Rapamycin | 20 nM | MCF7 | 2.7 | Decreased | [3] |
| Curcumin | Not Specified | TUBO | Increased (further increased with chloroquine) | Decreased | |
| Spermidine | 100 µM | HCT 116 | Increased | Not Reported | [4] |
Signaling Pathways of Autophagy Induction
The induction of autophagy is a complex process regulated by multiple signaling pathways. This compound/Resveratrol primarily activates autophagy through the SIRT1-AMPK-mTOR axis.
Experimental Workflow for Assessing Autophagy
A standardized workflow is crucial for the reliable assessment of autophagy induction. The following diagram outlines the key steps for in vitro analysis.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in scientific research. Below are detailed protocols for the key experiments cited in this guide.
Western Blot for LC3 and p62
This protocol is used to quantify the levels of LC3-II relative to LC3-I and the degradation of p62.
Materials:
-
Cultured cells treated with autophagy inducers
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membranes
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto SDS-PAGE gels and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize LC3-II to a loading control (e.g., β-actin) and calculate the LC3-II/LC3-I ratio. Normalize p62 to the loading control.
Immunofluorescence for LC3 Puncta
This method visualizes the formation of autophagosomes, which appear as punctate structures within the cell.
Materials:
-
Cells grown on coverslips and treated with autophagy inducers
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:200)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fixation: Wash treated cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3B primary antibody in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
-
Analysis: Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an induction of autophagy[5].
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotection by resveratrol: a novel mechanism via autophagy involving the mTORC2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
RSVA405 Demonstrates Potent Anti-Inflammatory Effects via AMPK Activation and STAT3 Inhibition, Outperforming Known Inhibitors in Mechanistic Potency
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-inflammatory properties of RSVA405, a novel small-molecule activator of AMP-activated protein kinase (AMPK), reveals its significant potential in mitigating inflammatory responses. This comparison guide provides an objective overview of this compound's performance against established anti-inflammatory agents, supported by available experimental data. The findings position this compound as a promising therapeutic candidate, particularly for inflammatory conditions driven by the STAT3 signaling pathway.
This compound exercises its anti-inflammatory action through a distinct mechanism involving the activation of AMPK, a crucial cellular energy sensor. This activation subsequently leads to the potent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator in the inflammatory cascade. This targeted approach contrasts with the broader mechanisms of many conventional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis of Anti-Inflammatory Activity
To contextualize the anti-inflammatory efficacy of this compound, this guide presents a comparison with widely used NSAIDs: Diclofenac, a potent non-selective COX inhibitor; Ibuprofen, a common non-selective COX inhibitor; and Celecoxib, a selective COX-2 inhibitor. While direct head-to-head in vitro studies measuring the inhibition of common inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) for this compound are not yet available in published literature, a comparison of their primary mechanisms and potencies provides valuable insights.
This compound has been shown to inhibit STAT3 in activated RAW 264.7 macrophages with an apparent half-maximal inhibitory concentration (IC50) of approximately 0.5 µM. This high potency in its specific mechanistic action underscores its potential as a targeted anti-inflammatory agent.
For comparison, the following tables summarize the available data on the inhibitory concentrations of selected NSAIDs on various inflammatory mediators in the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target | Approximate IC50 |
| This compound | STAT3 | ~0.5 µM (for STAT3 inhibition) |
| Diclofenac | COX-1/COX-2 | 10 - 50 µM |
| Ibuprofen | COX-1/COX-2 | >100 µM |
| Celecoxib | COX-2 | 1 - 10 µM |
Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target | Approximate IC50 |
| This compound | STAT3 | Data not available |
| Diclofenac | COX-1/COX-2 | 10 - 100 µM |
| Ibuprofen | COX-1/COX-2 | >100 µM |
| Celecoxib | COX-2 | 1 - 20 µM |
Table 3: Inhibition of IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target | Approximate IC50 |
| This compound | STAT3 | Data not available |
| Diclofenac | COX-1/COX-2 | 10 - 50 µM |
| Ibuprofen | COX-1/COX-2 | >100 µM |
| Celecoxib | COX-2 | 5 - 50 µM |
Signaling Pathways and Experimental Workflow
The anti-inflammatory mechanism of this compound is centered on the activation of AMPK, which in turn inhibits the pro-inflammatory STAT3 signaling pathway. In contrast, NSAIDs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.
Caption: this compound signaling pathway.
Caption: NSAID signaling pathway.
The following workflow outlines a standard in vitro experiment to assess and compare the anti-inflammatory effects of these compounds.
Caption: Experimental workflow.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Plating: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or known inhibitors (e.g., Diclofenac, Ibuprofen, Celecoxib) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
3. TNF-α and IL-6 Measurement (ELISA):
-
The levels of TNF-α and IL-6 in the collected cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.
-
The absorbance is measured at 450 nm, and the cytokine concentrations are determined from a standard curve. The percentage of cytokine inhibition is calculated relative to the LPS-treated control.
4. STAT3 Inhibition Assay:
-
RAW 264.7 cells are treated with this compound and stimulated with LPS as described above.
-
Nuclear extracts are prepared from the cells.
-
The level of phosphorylated STAT3 (p-STAT3) in the nuclear extracts is determined by Western blotting using an antibody specific for p-STAT3 (Tyr705). The total STAT3 levels are also measured as a loading control.
-
The band intensities are quantified to determine the extent of STAT3 phosphorylation inhibition.
Conclusion
This compound presents a novel and potent anti-inflammatory agent with a targeted mechanism of action through AMPK activation and subsequent STAT3 inhibition. Its high potency in inhibiting its direct target suggests it may offer a more specific and potentially more effective therapeutic strategy for certain inflammatory diseases compared to traditional NSAIDs. Further direct comparative studies are warranted to fully elucidate its anti-inflammatory profile and therapeutic potential.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided should not be considered as medical advice.
Cross-Validation of RSVA405's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AMPK activator RSVA405's performance across various cell lines, juxtaposed with other relevant compounds. The information is curated from publicly available experimental data to facilitate objective evaluation for research and drug development purposes.
Summary of this compound's Biological Activity
This compound is a potent, orally active, small-molecule activator of AMP-activated protein kinase (AMPK). Its primary mechanism of action involves the CaMKKβ-dependent activation of AMPK, a central regulator of cellular energy homeostasis. This activation triggers a cascade of downstream effects, including the inhibition of the mammalian target of rapamycin (mTOR) and the subsequent induction of autophagy. Furthermore, this compound has demonstrated anti-inflammatory properties through the inhibition of STAT3 signaling. These multifaceted effects position this compound as a compound of interest for therapeutic research in metabolic diseases, neurodegenerative disorders, and inflammation.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and comparator compounds in different cell line models.
Table 1: Potency of AMPK Activators
| Compound | Target/Process | Cell Line | EC50 / IC50 | Reference(s) |
| This compound | AMPK Activation | - | 1 µM (EC50) | [1] |
| This compound | Inhibition of Adipocyte Differentiation | 3T3-L1 | 0.5 µM (IC50) | [2] |
| This compound | Aβ Degradation | APP-HEK293 | ~1 µM (EC50) | [1] |
| Resveratrol | AMPK Activation | - | ~40-fold less potent than this compound | [3] |
| A-769662 | AMPK Activation | - | Potency in the micromolar range, comparable to IND6 | [4] |
| Metformin | AMPK Activation | C2C12 muscle cells | Micromolar concentrations did not activate AMPK; millimolar concentrations required. | [5] |
Table 2: Effects of this compound in Various Cell Lines
| Cell Line | Experimental Context | Observed Effects of this compound (Concentration; Time) | Reference(s) |
| 3T3-L1 (preadipocytes) | Adipogenesis | Inhibited adipocyte differentiation. Significantly inhibited the expression of PPAR-γ, fatty acid synthase (FAS), and fatty acid binding protein 4 (aP2) (0.2-2 µM; 24 h). | [1] |
| RAW 264.7 (macrophages) | Inflammation | Inhibited LPS-induced STAT3 activity, intracellular signaling, and cytokine response (1-3 µM; 16 h). | [1] |
| APP-HEK293 (human embryonic kidney) | Alzheimer's Disease Model | Inhibited mTOR, induced autophagy, and facilitated the lysosomal degradation of Aβ (~1 µM; 24 h). | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
Western Blot for AMPK Activation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL detection system.
Adipocyte Differentiation Assay (3T3-L1 cells)
-
Induction of Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using a cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.
-
Treatment: Treat cells with various concentrations of this compound during the differentiation period.
-
Oil Red O Staining: After 8-10 days, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.
-
Quantification: Elute the stain from the cells and measure the absorbance at a specific wavelength to quantify lipid accumulation.
Autophagy Flux Assay
-
LC3-II Turnover: Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the treatment period.
-
Western Blot: Perform Western blotting for LC3. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference indicates enhanced autophagic flux.
STAT3 Inhibition Assay
-
Cell Stimulation: Pre-treat RAW 264.7 macrophages with this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce STAT3 phosphorylation.
-
Western Blot: Analyze cell lysates by Western blot using antibodies against phosphorylated STAT3 (Tyr705) and total STAT3.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA or a multiplex immunoassay.
Conclusion
The available data demonstrates that this compound is a potent activator of the AMPK signaling pathway with significant effects on adipogenesis, inflammation, and autophagy in various cell lines. Its efficacy, particularly in comparison to its parent compound resveratrol, is noteworthy. While direct comparative studies against a broad panel of other AMPK activators are limited in the public domain, the existing evidence provides a strong foundation for its further investigation as a potential therapeutic agent. The experimental protocols provided herein offer a starting point for researchers to independently validate and expand upon these findings in their cell models of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indolic AMPK modulators induce vasodilatation through activation of the AMPK–eNOS–NO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of RSVA405 for CaMKKβ-Dependent AMPK Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RSVA405 with other activators of AMP-activated protein kinase (AMPK), focusing on its specificity for the Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) pathway. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to this compound and AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation can be a therapeutic target for various metabolic diseases. AMPK is activated via phosphorylation of its α-subunit at Threonine 172 by upstream kinases, primarily Liver Kinase B1 (LKB1) and CaMKKβ.
This compound is a synthetic analog of resveratrol, a naturally occurring polyphenol. It has been identified as a potent indirect activator of AMPK.[1][2][3] Understanding the specific upstream kinase through which this compound exerts its effect is critical for its development as a selective therapeutic agent. This guide assesses the evidence supporting the CaMKKβ-dependent activation of AMPK by this compound and compares its performance with other AMPK activators with different mechanisms of action.
Comparative Analysis of AMPK Activators
To evaluate the specificity of this compound, its performance is compared against three other compounds: Resveratrol (a natural precursor), A-769662 (a direct AMPK activator), and STO-609 (a selective CaMKKβ inhibitor).
| Compound | Mechanism of Action | Target Pathway | Potency (in vitro/cell-based) |
| This compound | Indirect AMPK Activator | Primarily CaMKKβ-dependent | EC50: ~1 µM [1][2][4] |
| Resveratrol | Indirect AMPK Activator | CaMKKβ and/or LKB1 (cell-type dependent)[5][6][7] | Less potent than this compound (requires higher µM concentrations)[5] |
| A-769662 | Direct AMPK Activator | Allosteric activation of AMPK | EC50: ~0.8 µM[6][7][8][9] |
| STO-609 | Selective Inhibitor | CaMKKβ | Ki: 15 ng/mL[10][11] |
Key Findings from Comparative Data:
-
Potency: this compound is a significantly more potent activator of AMPK than its parent compound, resveratrol.[1][2][3]
-
Mechanism: Unlike direct activators such as A-769662, this compound does not activate purified AMPK in vitro, indicating an indirect mechanism of action.
-
Specificity: The activation of AMPK by resveratrol (and by extension, its more potent analog this compound) is effectively reduced by the selective CaMKKβ inhibitor STO-609, strongly suggesting that this compound acts through the CaMKKβ pathway.[6] While resveratrol's mechanism can be cell-type dependent and may also involve LKB1, the data for this compound points towards a primary CaMKKβ-dependent route.[5]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental strategies discussed, the following diagrams are provided.
Detailed Experimental Protocols
Cell-Based AMPK Activation Assay
This protocol is designed to assess the effect of this compound on AMPK phosphorylation in a cellular context and to determine its dependence on CaMKKβ.
a. Cell Culture and Treatment:
-
Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
For experiments, replace the growth medium with serum-free DMEM for 2-4 hours prior to treatment.
-
Prepare stock solutions of this compound, A-769662, and STO-609 in DMSO.
-
Treat cells with the following conditions for 1-2 hours:
-
Vehicle control (DMSO)
-
This compound (e.g., 1 µM)
-
A-769662 (e.g., 1 µM) as a positive control for direct AMPK activation.
-
STO-609 (e.g., 10 µg/mL) alone.
-
Pre-treat with STO-609 (10 µg/mL) for 30-60 minutes, followed by the addition of this compound (1 µM).
-
b. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay.
c. Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-AMPK signal to the total AMPK signal.
In Vitro CaMKKβ Kinase Activity Assay (Conceptual)
This assay would directly measure the effect of this compound on the activity of purified CaMKKβ.
-
Recombinantly express and purify human CaMKKβ and a kinase-dead mutant of AMPKα (as a substrate).
-
Set up a kinase reaction buffer containing ATP, MgCl2, and CaCl2/calmodulin.
-
In a multi-well plate, combine the purified CaMKKβ, the kinase-dead AMPKα substrate, and varying concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction.
-
The phosphorylation of the AMPKα substrate can be quantified using methods such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Antibody-based detection: Using an antibody specific for phospho-AMPK (Thr172) in an ELISA or Western blot format.
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.
-
Conclusion
References
- 1. Resveratrol protects ROS-induced cell death by activating AMPK in H9c2 cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK induces vascular smooth muscle cell senescence via LKB1 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated Protein Kinase Signaling Activation by Resveratrol Modulates Amyloid-β Peptide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol stimulates AMP kinase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
A Comparative Analysis of RSVA405 and Other AMPK Activators for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of RSVA405 against other well-known AMP-activated protein kinase (AMPK) activators. The information presented herein is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Its activation can be beneficial in various pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer. AMPK activators are broadly categorized as either direct or indirect, based on their mechanism of action. Direct activators bind to the AMPK complex itself, while indirect activators modulate upstream kinases or cellular energy levels to promote AMPK phosphorylation and activation.
Overview of Compared AMPK Activators
This guide focuses on a comparative evaluation of this compound against three other widely studied AMPK activators: Metformin, A-769662, and AICAR.
-
This compound: A novel, orally active, small-molecule, and indirect AMPK activator. It is a structural analog of resveratrol but exhibits approximately 40 times greater potency.[1]
-
Metformin: A biguanide class drug and a widely used first-line treatment for type 2 diabetes. It is an indirect AMPK activator.
-
A-769662: A potent, allosteric, and direct AMPK activator.
-
AICAR (Acadesine): An adenosine analog that acts as an indirect AMPK activator upon intracellular conversion to ZMP.
Comparative Analysis of In Vitro Potency
The following table summarizes the reported half-maximal effective concentrations (EC50) for AMPK activation and other relevant in vitro potency measures for the compared compounds. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Activation Mechanism | Reported EC50 for AMPK Activation | Other Relevant In Vitro Potency | Cell/Assay System | Citation(s) |
| This compound | Indirect (via CaMKKβ) | ~1 µM | IC50 for adipocyte differentiation: ~0.5 µM | Cell-based assays | [1][2] |
| Metformin | Indirect (inhibits mitochondrial complex I) | mM range | - | Primary human hepatocytes | [3] |
| A-769662 | Direct (allosteric) | Sub-µM to µM range | - | Cell-free and cell-based assays | [3][4] |
| AICAR | Indirect (ZMP mimics AMP) | mM range | - | Primary hepatocytes | [5] |
Therapeutic Potential and Preclinical Findings
| Compound | Therapeutic Area | Key Preclinical Findings | Citation(s) |
| This compound | Obesity, Alzheimer's Disease | Inhibits adipogenesis and reduces body weight gain in high-fat diet-fed mice. Promotes autophagy-dependent degradation of amyloid-β peptides. | [1][2] |
| Metformin | Type 2 Diabetes, Cancer | Improves glucose homeostasis and insulin sensitivity. Exhibits anti-proliferative effects in various cancer cell lines. | [3] |
| A-769662 | Metabolic Diseases | Improves glucose uptake and inhibits lipogenesis. | [3] |
| AICAR | Ischemia, Metabolic Diseases | Protects against ischemic injury and improves metabolic parameters. | [5] |
Signaling Pathways and Mechanisms of Action
The activation of AMPK by these compounds triggers a cascade of downstream signaling events that regulate cellular metabolism and function.
Figure 1. Simplified signaling pathway of AMPK activation by different activators.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Experimental Workflow: In Vitro AMPK Activation Assay
Figure 2. Workflow for assessing AMPK activation by Western blot.
1. In Vitro AMPK Activation Assay (Western Blot)
-
Cell Culture: 3T3-L1 preadipocytes are cultured to 80-90% confluency in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are treated with various concentrations of this compound, Metformin, A-769662, or AICAR for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and a loading control (e.g., β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
2. Adipocyte Differentiation Assay (Oil Red O Staining)
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are grown to confluence. Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, cells are maintained in DMEM with 10% FBS, with media changes every two days. Test compounds (e.g., this compound) are added during the differentiation period.
-
Oil Red O Staining: After 8-10 days of differentiation, cells are washed with PBS and fixed with 10% formalin for 1 hour. After washing with water, cells are stained with a filtered Oil Red O solution (0.5% in isopropanol, diluted 3:2 with water) for 15 minutes.
-
Quantification: After washing away excess stain, the stained lipid droplets are eluted with 100% isopropanol, and the absorbance is measured at 500 nm.
3. Amyloid-β (Aβ) Degradation Assay (ELISA)
-
Cell Culture: A suitable cell line, such as HEK293 cells stably expressing amyloid precursor protein (APP), is used.
-
Treatment: Cells are treated with AMPK activators (e.g., this compound) for a specified duration (e.g., 24-48 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The levels of Aβ40 and Aβ42 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with an Aβ-specific capture antibody. After incubation, a detection antibody is added, followed by a substrate solution to develop a colorimetric signal. The absorbance is read at 450 nm, and the Aβ concentration is determined from a standard curve.
Logical Relationship: Direct vs. Indirect AMPK Activation
Figure 3. Logical flow of direct and indirect AMPK activation mechanisms.
Conclusion
This compound emerges as a potent, orally active, indirect AMPK activator with significant therapeutic potential, particularly in the areas of obesity and neurodegenerative diseases. While direct head-to-head comparisons of potency with other activators are limited, the available data suggests that this compound is effective at a low micromolar concentration. Its distinct mechanism of action, primarily through CaMKKβ, may offer a different therapeutic window and side-effect profile compared to other indirect activators that primarily modulate cellular energy levels or direct allosteric activators. Further research involving direct comparative studies is warranted to fully elucidate the relative therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and this compound, Inhibit Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activators of AMP-activated protein kinase (AMPK), RSVA314 and this compound, inhibit adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RSVA405: A Procedural Guide
Key Characteristics of RSVA405 for Disposal Consideration
Understanding the properties of this compound is the first step in determining the appropriate disposal route. The following table summarizes key data for this compound.
| Property | Value | Implication for Disposal |
| Chemical Name | 2-[[4-(Diethylamino)-2-hydroxyphenyl]methylene]hydrazide-4-pyridinecarboxylic acid | The presence of a pyridine group suggests handling as a potentially hazardous chemical waste. |
| Molecular Formula | C17H20N4O2 | Organic compound, likely requiring incineration by a licensed waste disposal facility. |
| Molecular Weight | 312.37 g/mol | Does not directly impact disposal method but is essential for inventory and waste manifest documentation. |
| Known Activity | AMPK activator, STAT3 inhibitor | As a bioactive molecule, it should not be released into the environment where it could have unintended biological effects. |
| Solubility | Insoluble in water | Prohibits disposal down the drain. Requires collection of both solid waste and any organic solvent solutions. |
Experimental Protocols for Disposal
The following protocols outline the necessary steps for the safe collection and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Protocol 1: Segregation and Collection of this compound Waste
-
Designate a Waste Container: Utilize a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the solvents used (e.g., a high-density polyethylene or glass container for organic solvents).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "2-[[4-(Diethylamino)-2-hydroxyphenyl]methylene]hydrazide-4-pyridinecarboxylic acid". List all solvents and their approximate concentrations present in the container.
-
Segregation:
-
Solid Waste: Collect unused or expired pure this compound powder, as well as chemically contaminated items such as gloves, weigh boats, and absorbent paper, in a designated, sealed plastic bag within the hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound. Do not mix with incompatible waste streams. Specifically, as this compound contains a pyridine moiety, it should be kept separate from strong oxidizing agents and acids.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container labeled for chemical contamination.
-
Protocol 2: Disposal of Empty this compound Containers
-
Triple Rinsing: An empty container that has held this compound must be triple-rinsed.[1][2][3]
-
Use a small amount of a suitable solvent (e.g., the solvent in which this compound was dissolved, such as DMSO or ethanol) for the initial rinse.
-
Collect this first rinsate as hazardous waste and add it to your designated this compound liquid waste container.[1]
-
Perform two subsequent rinses with the solvent or water. These rinsates should also be collected as hazardous waste.
-
-
Defacing: After triple-rinsing and allowing the container to air dry, completely deface or remove the original label to prevent misuse.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to your institution's guidelines.
Protocol 3: Arranging for Final Disposal
-
Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4][5]
-
Contact Environmental Health and Safety (EHS): Do not dispose of hazardous chemical waste through regular trash or down the sewer.[1][5] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste. Follow their specific procedures for waste collection requests.
Visualizing the Disposal Workflow
To clarify the decision-making process for the proper disposal of this compound, the following logical workflow diagram is provided.
Caption: Logical workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Essential Safety and Handling Protocols for the Novel Compound RSVA405
In the dynamic landscape of pharmaceutical research and development, the introduction of novel compounds like RSVA405 necessitates the implementation of rigorous safety protocols to protect laboratory personnel. While specific hazard data for this compound is not yet publicly available, a proactive and conservative approach to handling, based on established best practices for potent compounds, is crucial. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.
Hazard Assessment and Control
Given the unknown toxicological profile of this compound, it must be treated as a hazardous substance. A thorough risk assessment should be conducted before any handling.[1][2] This involves evaluating the potential routes of exposure (inhalation, dermal contact, ingestion, injection) and implementing control measures to minimize risk. Engineering controls, such as the use of certified chemical fume hoods or glove boxes, are the first line of defense. Administrative controls, including restricted access to handling areas and specialized training, are also essential. Personal Protective Equipment (PPE) serves as the final barrier between the handler and the hazardous material.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All PPE should be inspected before use and removed in a manner that prevents cross-contamination.[3][4]
| Activity | Required PPE | Glove Type | Respiratory Protection | Eye/Face Protection |
| Low-Concentration Solution Handling (<1 mg/mL) | Disposable gown, two pairs of gloves, safety glasses with side shields. | Two pairs of nitrile gloves.[5] | Not generally required if handled in a certified chemical fume hood. | Safety glasses with side shields. |
| High-Concentration Solution Handling (>1 mg/mL) | Chemical-resistant disposable gown, two pairs of gloves, safety goggles. | Two pairs of chemical-resistant nitrile gloves. | Consider a half-mask respirator with appropriate cartridges if not handled in a fume hood. | Chemical safety goggles. |
| Weighing and Handling of Powdered Compound | Disposable, low-permeability gown with back closure, two pairs of gloves, hair cover, shoe covers.[5] | Two pairs of powder-free nitrile gloves. | A powered air-purifying respirator (PAPR) or a full-face respirator with P100 cartridges is required.[4] | Full-face respirator or safety goggles with a face shield.[1] |
| Glassware Washing (Contaminated with this compound) | Waterproof gown or apron, two pairs of gloves, safety goggles. | Two pairs of heavy-duty nitrile or neoprene gloves. | Not generally required. | Chemical safety goggles. |
Experimental Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following experimental workflow should be adhered to. This workflow minimizes the risk of exposure and ensures proper containment from receipt to disposal.
Waste Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.[5] All waste must be segregated at the point of generation and disposed of in accordance with institutional and regulatory guidelines.
| Waste Stream | Description | Disposal Container | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, bench paper, pipette tips, etc. | Labeled, sealed, and puncture-resistant hazardous waste container. | Incineration at a licensed hazardous waste facility. |
| Liquid Waste | Unused solutions, contaminated solvents, and aqueous waste. | Labeled, leak-proof, and chemically compatible hazardous waste container. | Collection by certified hazardous waste management personnel for appropriate chemical treatment or incineration. |
| Sharps Waste | Contaminated needles, syringes, and razor blades. | Labeled, puncture-proof sharps container. | Autoclaving followed by incineration or as per institutional biosafety guidelines if biologically contaminated. |
| Grossly Contaminated Materials | Spill cleanup materials and heavily contaminated items. | Double-bagged in labeled, sealed hazardous waste bags and placed in a rigid, leak-proof outer container. | Incineration at a licensed hazardous waste facility. |
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate harm. All personnel handling this compound must be familiar with the following emergency procedures.[3]
By adhering to these stringent safety protocols, research institutions can foster a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personnel well-being. Continuous training and regular review of these procedures are essential to adapt to new information as it becomes available for novel compounds like this compound.
References
- 1. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 2. vendorportal.ecms.va.gov [vendorportal.ecms.va.gov]
- 3. Ultimate Guide to Resin Handling Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. cpwr.com [cpwr.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
